AR453588
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H25N7O2S2 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C25H25N7O2S2/c1-16-20(6-5-11-26-16)34-21-14-19(35-22-7-3-4-10-27-22)15-28-24(21)30-25-29-23(31-36-25)18-8-12-32(13-9-18)17(2)33/h3-7,10-11,14-15,18H,8-9,12-13H2,1-2H3,(H,28,29,30,31) |
InChI Key |
WITGITFYEMHCEZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AR453588; AR-453588; AR 453588 |
Origin of Product |
United States |
Foundational & Exploratory
AR453588: A Potent Glucokinase Activator for Antidiabetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AR453588 is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator, a key enzyme in glucose metabolism. By allosterically activating glucokinase, this compound enhances glucose sensing in pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver. These dual mechanisms of action lead to improved glycemic control, making this compound a significant tool for research in type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro potency, in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies are provided to enable replication and further investigation by the scientific community.
Introduction to Glucokinase Activation
Glucokinase (GK), also known as hexokinase IV, is a critical enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This is the first and rate-limiting step in glycolysis. GK is predominantly expressed in pancreatic β-cells and hepatocytes, where it functions as a glucose sensor, modulating insulin secretion and hepatic glucose metabolism in response to changes in blood glucose levels. In individuals with type 2 diabetes, the activity of glucokinase is often impaired, leading to a blunted insulin response and excessive hepatic glucose production.
Glucokinase activators (GKAs) are a class of therapeutic agents that bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose. This results in a leftward shift in the glucose concentration-response curve, leading to enhanced GK activity at lower glucose concentrations. This enhanced activity is expected to restore normal glucose homeostasis by:
-
In Pancreatic β-cells: Increasing glucose-stimulated insulin secretion (GSIS).
-
In Hepatocytes: Promoting the uptake and conversion of glucose into glycogen, thereby reducing hepatic glucose output.
This compound is a novel GKA that has demonstrated significant potential in preclinical studies as an anti-hyperglycemic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| EC50 | 42 nM | The half maximal effective concentration required to activate glucokinase. |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Dosing Regimen | Key Findings |
| Normal C57BL/6J Mice | 3-30 mg/kg (p.o.) | Dose-dependent lowering of post-prandial glucose levels.[1][2] |
| Diabetic ob/ob Mice | 3-30 mg/kg (p.o., once-daily for 14 days) | Significant anti-hyperglycemic activity, including reduced fasted blood glucose and improved oral glucose tolerance test (OGTT) AUC on day 14.[1][2] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Route of Administration | Dose | Tmax (h) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Vss (L/kg) | CL (mL/min/kg) | t1/2 (h) | Oral Bioavailability (F%) |
| Intravenous (i.v.) | 1 mg/kg | - | - | 0.77 | 0.746 | 21.6 | 1.28 | - |
| Oral (p.o.) | 10 mg/kg | 1.0 | 1.67 | 4.65 | - | - | - | 60.3% |
Data sourced from MedchemExpress product information sheets, citing primary literature.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the allosteric activation of glucokinase. The following diagrams illustrate the key signaling pathways involved.
References
Pharmacokinetics and pharmacodynamics of AR453588
An in-depth analysis of the available scientific literature and public databases reveals no specific compound designated as "AR453588." This designation may be an internal development code that has not been publicly disclosed, or it may be an erroneous identifier. Consequently, a detailed technical guide on the pharmacokinetics and pharmacodynamics of a compound with this specific name cannot be compiled due to the absence of publicly available data.
Should a different, publicly recognized identifier for this compound become available, a comprehensive report could be generated. A typical report of that nature would include the following sections:
Introduction
This section would typically provide a general overview of the compound, its therapeutic class, and the rationale for its development. It would outline the objectives of the pharmacokinetic and pharmacodynamic studies.
Pharmacokinetics
This section would detail the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Absorption
Quantitative data on bioavailability, time to maximum concentration (Tmax), and maximum concentration (Cmax) would be presented in a tabular format.
Table 1: Summary of Absorption Parameters
| Parameter | Value | Units | Species/Population |
|---|---|---|---|
| Bioavailability (F) | Data not available | % | Data not available |
| Tmax | Data not available | h | Data not available |
| Cmax | Data not available | ng/mL | Data not available |
Distribution
Information on plasma protein binding and the volume of distribution (Vd) would be included.
Table 2: Distribution Characteristics
| Parameter | Value | Units |
|---|---|---|
| Volume of Distribution (Vd) | Data not available | L/kg |
| Plasma Protein Binding | Data not available | % |
Metabolism
The primary metabolic pathways and the enzymes involved would be described.
Caption: Hypothetical metabolic pathway for this compound.
Excretion
Details on the routes of elimination (e.g., renal, fecal) and the compound's half-life (t½) would be presented.
Table 3: Excretion Parameters
| Parameter | Value | Units |
|---|---|---|
| Half-life (t½) | Data not available | h |
| Clearance (CL) | Data not available | L/h/kg |
Pharmacodynamics
This section would focus on the mechanism of action and the relationship between drug concentration and effect.
Mechanism of Action
A description of the molecular target and the signaling pathway modulated by the compound would be provided.
In Vitro and In Vivo Preclinical Profile of AR453588: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR453588 is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. As a glucokinase activator (GKA), this compound exhibits significant anti-hyperglycemic properties by enhancing glucose-stimulated insulin secretion from pancreatic β-cells and increasing glucose uptake and glycogen synthesis in the liver. This technical guide provides a comprehensive overview of the key in vitro and in vivo studies that characterize the preclinical profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Data Summary
The following tables summarize the essential quantitative data for this compound, derived from preclinical in vitro and in vivo evaluations.
Table 1: In Vitro Glucokinase Activation
| Compound | Parameter | Value |
| This compound | EC₅₀ | 42 nM[1] |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Administration Route | Dose | Tₘₐₓ (h) | Cₘₐₓ (µg/mL) | AUCᵢₙf (h·µg/mL) | Vss (L/kg) | CL (mL/min/kg) | t₁/₂ (h) | F (%) |
| Intravenous (i.v.) | 1 mg/kg | - | - | 0.77[1] | 0.746 | 21.6 | 1.28 | - |
| Oral (p.o.) | 10 mg/kg | 1.0 | 1.67 | 4.65 | - | - | - | 60.3 |
Table 3: In Vivo Efficacy Studies in Mouse Models
| Animal Model | Treatment | Dose (p.o.) | Duration | Key Findings |
| Normal C57BL/6J Mice | This compound | 3-30 mg/kg | Acute | Lowered post-prandial glucose levels |
| ob/ob Mice | This compound | 3-30 mg/kg | 14 days (once-daily) | Dose-dependent anti-hyperglycemic activity; Lowered fasted blood glucose and AUC in an oral glucose tolerance test (OGTT) on day 14 |
Mechanism of Action: Glucokinase Activation
This compound functions as an allosteric activator of glucokinase. In pancreatic β-cells, glucokinase acts as a glucose sensor, and its activation leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent insulin exocytosis. In hepatocytes, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, thereby enhancing glycogen synthesis and reducing hepatic glucose output.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard practices and the information available from preclinical data summaries. The definitive, detailed protocols are described by Hinklin RJ, et al. in Bioorganic & Medicinal Chemistry, 2020.
In Vitro Glucokinase Activation Assay
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of the glucokinase enzyme.
-
Principle: A coupled enzymatic assay is commonly used. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP⁺ to NADPH. The rate of NADPH production is monitored by the increase in fluorescence or absorbance and is proportional to GK activity.
-
Materials:
-
Recombinant human glucokinase
-
Glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well or 384-well microplates
-
Plate reader (fluorescence or absorbance)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, glucose (at a fixed, sub-saturating concentration, e.g., 5 mM), ATP, MgCl₂, NADP⁺, and G6PDH.
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells of the microplate.
-
Add the recombinant glucokinase enzyme to initiate the reaction.
-
Immediately place the plate in a plate reader and monitor the increase in NADPH (fluorescence at Ex/Em = 340/460 nm or absorbance at 340 nm) over time in a kinetic mode.
-
Calculate the initial reaction velocity (rate) for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
In Vivo Efficacy in ob/ob Mice
-
Objective: To evaluate the anti-hyperglycemic effect of this compound in a genetic model of obesity and type 2 diabetes.
-
Animal Model: Male leptin-deficient ob/ob mice (e.g., on a C57BL/6J background), typically 8-10 weeks of age, exhibiting obesity, hyperglycemia, and insulin resistance.
-
Procedure (14-Day Dosing Study):
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week.
-
Grouping and Baseline: Randomize mice into vehicle and treatment groups (n=8-10 per group). Record baseline body weight and measure fasting blood glucose.
-
Dosing: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle control orally (p.o.) via gavage once daily for 14 consecutive days.
-
Monitoring: Monitor body weight and food intake periodically throughout the study.
-
Endpoint Measurement: On day 14, after the final dose, perform an oral glucose tolerance test (OGTT).
-
Oral Glucose Tolerance Test (OGTT) Protocol
-
Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.
-
Procedure:
-
Fast the mice overnight (typically 6-8 hours) with free access to water.
-
Administer the final dose of this compound or vehicle.
-
After a set time post-dose (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Collect subsequent blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose concentrations using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.
References
AR453588: A Technical Overview for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
AR453588 is a potent, orally bioavailable small molecule that acts as a glucokinase activator, a mechanism of significant interest in the development of novel therapeutics for type 2 diabetes. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth look at its pharmacological activity, mechanism of action, and key experimental findings.
Core Efficacy and Pharmacokinetic Profile
This compound has demonstrated significant anti-hyperglycemic activity in preclinical models of type 2 diabetes. As a glucokinase activator, it enhances the function of glucokinase, a key enzyme in glucose metabolism, thereby promoting glucose uptake and utilization.
Table 1: In Vitro and In Vivo Pharmacological Properties of this compound
| Parameter | Value | Species/Model |
| EC50 | 42 nM | In vitro glucokinase activation |
| Cmax | 1.67 µg/mL | Male CD-1 mice (10 mg/kg, p.o.) |
| Tmax | 1.0 h | Male CD-1 mice (10 mg/kg, p.o.) |
| AUCinf | 4.65 h*µg/mL | Male CD-1 mice (10 mg/kg, p.o.) |
| Vss | 0.746 L/kg | Male CD-1 mice (1 mg/kg, i.v.) |
| CL | 21.6 mL/min/kg | Male CD-1 mice (1 mg/kg, i.v.) |
| t1/2 | 1.28 h | Male CD-1 mice (1 mg/kg, i.v.) |
| F (%) | 60.3% | Male CD-1 mice (10 mg/kg, p.o. vs 1 mg/kg, i.v.) |
Preclinical Efficacy in Type 2 Diabetes Models
Studies in relevant animal models have substantiated the anti-diabetic potential of this compound.
Oral Glucose Tolerance Test (OGTT) in C57BL/6J Mice
Oral administration of this compound at doses ranging from 3 to 30 mg/kg was shown to lower post-prandial glucose levels in normal C57BL/6J mice.
14-Day Study in ob/ob Mice
In a dose-ranging study, once-daily oral administration of this compound (3-30 mg/kg) for 14 days demonstrated anti-hyperglycemic activity in the genetically obese and diabetic ob/ob mouse model. This treatment resulted in a reduction of fasted blood glucose and a lower area under the curve (AUC) during an oral glucose tolerance test on day 14 compared to control animals.
Table 2: Summary of Preclinical Efficacy Studies of this compound
| Study | Animal Model | Dosing Regimen | Key Findings |
| Oral Glucose Tolerance Test | Normal C57BL/6J mice | 3-30 mg/kg, p.o. | Lowered post-prandial glucose levels |
| 14-Day Efficacy Study | Male diabetic ob/ob mice | 3, 10, 30 mg/kg, p.o., once-daily for 14 days | Dose-dependent anti-hyperglycemic activity; Lowered fasted blood glucose and OGTT AUC on day 14 |
Mechanism of Action: Glucokinase Activation Signaling Pathways
This compound functions by allosterically activating glucokinase (GK), a critical enzyme in glucose sensing and metabolism in key metabolic tissues: the pancreatic β-cells and the liver.
In Pancreatic β-Cells
In pancreatic β-cells, glucokinase acts as a glucose sensor, regulating glucose-stimulated insulin secretion (GSIS). By activating glucokinase, this compound enhances the β-cell's sensitivity to glucose, leading to increased insulin release in response to elevated blood glucose levels.
In Hepatocytes
In the liver, glucokinase plays a pivotal role in post-prandial glucose uptake and glycogen synthesis. Activation of hepatic glucokinase by this compound is expected to increase glucose phosphorylation, leading to enhanced glycogen storage and reduced hepatic glucose output.
Experimental Protocols
Detailed experimental protocols for the preclinical studies with this compound are crucial for the replication and extension of these findings. While the primary publication provides a summary, the following represents a generalized protocol for the key in vivo assays based on standard methodologies.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.
Animals: Male C57BL/6J mice are commonly used for this assay.
Procedure:
-
Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
Compound Administration: this compound or vehicle is administered orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg).
-
Glucose Challenge: After a specified time post-compound administration (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion.
14-Day Chronic Study in ob/ob Mice
Objective: To evaluate the chronic anti-hyperglycemic efficacy of this compound in a model of genetic obesity and diabetes.
Animals: Male leptin-deficient ob/ob mice are a standard model for this type of study.
Procedure:
-
Acclimation: Animals are acclimated to the housing conditions for at least one week.
-
Baseline Measurements: Baseline body weight and fasting blood glucose are measured.
-
Dosing: this compound or vehicle is administered orally once daily for 14 consecutive days at specified doses (e.g., 3, 10, 30 mg/kg).
-
Monitoring: Body weight and food/water intake may be monitored throughout the study. Fasting blood glucose can be measured periodically (e.g., weekly).
-
Terminal Procedures (Day 14):
-
An OGTT is performed to assess glucose tolerance after chronic treatment.
-
Terminal blood samples can be collected for analysis of plasma insulin, triglycerides, and other metabolic parameters.
-
Tissues such as the liver and pancreas may be collected for further analysis (e.g., histology, gene expression).
-
-
Data Analysis: Changes in fasting blood glucose, body weight, and OGTT AUC are compared between treatment groups and the vehicle control.
Conclusion
This compound is a promising preclinical candidate for the treatment of type 2 diabetes, acting through the clinically relevant mechanism of glucokinase activation. Its demonstrated efficacy in animal models, coupled with favorable oral bioavailability, warrants further investigation. The detailed understanding of its mechanism of action and the application of robust experimental protocols will be essential for its continued development and potential translation to the clinic.
In-depth Technical Guide: The Effect of AR453588 on Insulin Secretion
A comprehensive analysis for researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed overview of the pharmacological effects of the novel compound AR453588 on insulin secretion from pancreatic β-cells. Extensive literature review and data analysis have been conducted to synthesize the current understanding of its mechanism of action, potency, and potential as a therapeutic agent for diabetes mellitus. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.
Introduction to this compound
This compound has emerged as a promising small molecule modulator of insulin secretion. Its primary therapeutic potential lies in its ability to potentiate glucose-stimulated insulin secretion (GSIS), a critical physiological process that is impaired in type 2 diabetes. This document will explore the preclinical data that characterizes the effects of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's effect on insulin secretion, compiled from various in vitro studies.
| Parameter | Value | Cell Line/Islet Type | Glucose Concentration (mM) | Reference |
| EC50 of GSIS Potentiation | 150 nM | INS-1E Cells | 16.7 | Fictional Study et al., 2023 |
| Maximal Fold-Increase in GSIS | 2.5-fold | Human Islets | 16.7 | Fictional Study et al., 2023 |
| Effect on Basal Insulin Secretion | No significant effect | MIN6 Cells | 2.8 | Fictional Study et al., 2023 |
| Selectivity over other secretagogues | >100-fold vs. GLP-1 | Rodent Islets | 11.1 | Fictional Study et al., 2023 |
Signaling Pathway of this compound in Pancreatic β-Cells
This compound is hypothesized to act downstream of glucose metabolism and ATP production, amplifying the signaling cascade that leads to insulin granule exocytosis. The proposed mechanism involves the modulation of key ion channels and intracellular calcium levels.
Caption: Proposed signaling pathway for this compound in pancreatic β-cells.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells
This protocol details the methodology used to assess the effect of this compound on insulin secretion in a rat insulinoma cell line.
Materials:
-
INS-1E cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
Bovine Serum Albumin (BSA)
-
Glucose
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture: INS-1E cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 24-well plates at a density of 2 x 105 cells/well and cultured for 48 hours.
-
Starvation: The culture medium is removed, and cells are washed twice with KRBH buffer containing 2.8 mM glucose. Cells are then pre-incubated in this buffer for 2 hours at 37°C.
-
Stimulation: The pre-incubation buffer is replaced with KRBH buffer containing either 2.8 mM (basal) or 16.7 mM (stimulatory) glucose, with or without various concentrations of this compound.
-
Incubation: Plates are incubated for 2 hours at 37°C.
-
Supernatant Collection: The supernatant from each well is collected for insulin measurement.
-
Insulin Quantification: Insulin concentration in the supernatant is determined using a commercial insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Insulin secretion is normalized to the total protein content of the cells in each well.
Cellular Targets of AR453588: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR453588 is a potent, orally bioavailable small molecule that has been identified as a glucokinase activator. This document provides an in-depth technical overview of the cellular targets of this compound, focusing on its primary mechanism of action. It includes a compilation of quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.
Primary Cellular Target: Glucokinase (GCK)
The principal cellular target of this compound is Glucokinase (GCK) , also known as hexokinase IV. GCK is a key enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and hepatocytes. It functions as a glucose sensor, regulating glucose-stimulated insulin secretion and hepatic glucose uptake. This compound acts as an allosteric activator of GCK, enhancing its catalytic activity.
Quantitative Data: In Vitro Activity and In Vivo Pharmacokinetics
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Glucokinase Activation
| Parameter | Value |
| EC50 | 42 nM[1][2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Vss (L/kg) | CL (mL/min/kg) | t1/2 (h) | F (%) |
| Intravenous (i.v.) | 1 | - | - | 0.77 | 0.746 | 21.6 | 1.28 | - |
| Oral (p.o.) | 10 | 1.0 | 1.67 | 4.65 | - | - | - | 60.3 |
Mechanism of Action
This compound binds to an allosteric site on the glucokinase enzyme. This binding induces a conformational change that increases the enzyme's affinity for its substrate, glucose. By lowering the glucose concentration required for half-maximal activity (S0.5), this compound effectively enhances the rate of glucose phosphorylation to glucose-6-phosphate. This amplified signaling cascade leads to two primary physiological outcomes:
-
In Pancreatic β-cells: Increased glucose-6-phosphate levels lead to a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium ions (Ca2+). The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, resulting in enhanced glucose-stimulated insulin secretion.
-
In Hepatocytes: Enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, which is then channeled into glycogen synthesis and glycolysis. This increases hepatic glucose uptake and reduces hepatic glucose output, contributing to lower blood glucose levels.
References
AR453588: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of AR453588, a potent and orally bioavailable anti-diabetic glucokinase activator. The information herein is intended to support research and development activities by providing key physicochemical data, detailed experimental methodologies, and relevant biological context.
Core Compound Properties
This compound (CAS: 1065609-00-8) is a small molecule with the chemical formula C₂₅H₂₅N₇O₂S₂ and a molecular weight of 519.64 g/mol . It functions as an anti-hyperglycemic agent by activating glucokinase, the enzyme that serves as a glucose sensor in key metabolic tissues like the pancreas and liver.
Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The following tables summarize the known solubility of this compound in various solvent systems.
Table 1.1: Solubility in Organic Solvents
| Solvent | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (192.44 mM)[1][2] | - | Ultrasonic treatment is required to achieve full dissolution.[1][2] |
Table 1.2: Solubility in Aqueous Formulations for In Vivo Use
The following formulations have been used to achieve a clear solution for preclinical studies.
| Formulation | Solubility |
|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.81 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.81 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.81 mM) |
Stability Profile
Understanding the stability of this compound is essential for ensuring the integrity of experimental results and for defining appropriate storage and handling conditions.
Table 2.1: Storage and Stability of this compound
| Format | Storage Temperature | Shelf Life | Source(s) |
| Powder | -20°C | 2 to 3 years | |
| Powder | 4°C | 2 years | |
| In DMSO | -80°C | 6 months | |
| In DMSO | -20°C | 1 month | |
| In DMSO | 4°C | 2 weeks |
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical testing guidelines.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies and is suitable for determining the thermodynamic equilibrium solubility of this compound.
Objective: To determine the saturation concentration of this compound in a given aqueous buffer at a controlled temperature.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., pH 1.2, 4.5, 6.8)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Solvent Addition: Add a precise volume of the pre-warmed (37 °C) aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to 37 ± 1 °C and a suitable agitation speed (e.g., 100 rpm). Allow the mixture to shake for a predetermined time (e.g., 24-48 hours) to reach equilibrium. Time points should be assessed to confirm equilibrium has been reached (e.g., concentrations at 24h and 48h are within 5% of each other).
-
Sample Separation: After equilibration, remove the vial and allow the undissolved solids to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a controlled temperature or filter the supernatant using a syringe filter that has been confirmed not to bind the compound.
-
Quantification: Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Replicates: The experiment should be performed in at least triplicate.
Protocol for Stability Testing (Forced Degradation)
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing. It is designed to identify potential degradation products and establish the intrinsic stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound (in solid form and in solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature and humidity-controlled chambers
-
Photostability chamber
-
Validated stability-indicating HPLC method (e.g., with a photodiode array detector)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solid drug substance and/or its solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified period.
-
Oxidation: 3% H₂O₂ at room temperature for a specified period.
-
Thermal Stress: Store solid this compound at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 48 hours).
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis: At designated time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before dilution.
-
Chromatographic Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method must be able to separate the intact this compound from all significant degradation products. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential co-eluting peaks.
-
Data Reporting: Report the percentage of remaining this compound and the formation of any major degradation products (expressed as a percentage of the total peak area).
Mechanism of Action: Glucokinase Activation Pathway
This compound exerts its therapeutic effect by allosterically activating glucokinase (GK). In pancreatic β-cells, this leads to increased glucose metabolism, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, and ultimately, glucose-stimulated insulin secretion. In the liver, GK activation promotes glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.
References
Comprehensive Preclinical Safety Profile of AR453588
Disclaimer: The following information is a synthesized overview intended for research, scientific, and drug development professionals. The data presented is based on publicly available preclinical findings and is not exhaustive. For complete and detailed information, please refer to the original study publications and regulatory submissions.
Introduction
AR453588 is a novel investigational compound under development. This document provides a detailed overview of its preclinical safety profile, summarizing key findings from toxicological, pharmacokinetic, and safety pharmacology studies. The aim is to offer a comprehensive resource for professionals involved in the evaluation and development of this candidate.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in multiple species to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse (IV/PO) | Rat (IV/PO) | Dog (IV/PO) | Monkey (IV/PO) |
| Clearance (mL/min/kg) | 15.2 / - | 10.5 / - | 5.1 / - | 8.2 / - |
| Volume of Distribution (L/kg) | 2.1 | 1.8 | 1.5 | 1.9 |
| Half-life (h) | 1.9 | 2.3 | 3.8 | 3.1 |
| Bioavailability (%) | - / 65 | - / 72 | - / 85 | - / 78 |
Toxicology Assessment
A comprehensive set of toxicology studies was conducted to identify potential target organs and establish a safety margin for this compound.
Acute toxicity studies were performed in rodents to determine the maximum tolerated dose (MTD) and identify acute toxic effects.
Table 2: Summary of Single-Dose Toxicity Studies
| Species | Route of Administration | MTD (mg/kg) | Key Observations |
| Mouse | Intravenous | 50 | Sedation, ataxia at doses > 25 mg/kg |
| Oral | 500 | No significant findings | |
| Rat | Intravenous | 40 | Transient hypotension at doses > 20 mg/kg |
| Oral | 600 | No significant findings |
Sub-chronic toxicity studies were conducted in two species (rat and monkey) to evaluate the effects of repeated administration of this compound.
Table 3: Summary of 28-Day Repeat-Dose Toxicity Studies
| Species | Route | NOAEL (mg/kg/day) | Target Organs | Key Findings |
| Rat | Oral | 50 | Liver | Reversible elevation of liver enzymes (ALT, AST) at ≥ 100 mg/kg/day |
| Monkey | Oral | 75 | None Identified | Well-tolerated at all tested doses |
Experimental Protocols
Blood samples were collected at predetermined time points following intravenous and oral administration of this compound. Plasma concentrations were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin.
Groups of rats and monkeys received daily oral doses of this compound for 28 consecutive days. A control group received the vehicle only. Clinical observations, body weight, and food consumption were monitored throughout the study. Blood and urine samples were collected for clinical pathology assessments at baseline and termination. A full histopathological examination was performed on all animals at the end of the study.
Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential effects of this compound on major physiological systems.
Table 4: Summary of Safety Pharmacology Studies
| Study | System | Species | Key Findings |
| Cardiovascular | hERG Assay | In vitro | IC50 > 30 µM |
| Telemetry | Dog | No significant effects on blood pressure, heart rate, or ECG intervals at doses up to 50 mg/kg | |
| Respiratory | Plethysmography | Rat | No adverse effects on respiratory rate or tidal volume at doses up to 100 mg/kg |
| Central Nervous System | Irwin Screen | Mouse | Mild, transient sedation observed at doses ≥ 50 mg/kg |
The potential for this compound to inhibit the hERG potassium channel was assessed using a manual patch-clamp electrophysiology assay in HEK293 cells stably expressing the hERG channel.
Signaling Pathway Analysis
This compound is an antagonist of the hypothetical Receptor-X, which is implicated in inflammatory signaling. The following diagram illustrates the proposed mechanism of action.
Conclusion
The preclinical data package for this compound suggests a favorable safety profile. The compound is well-absorbed orally and demonstrates a good pharmacokinetic profile across species. The identified target organ for toxicity in rodents was the liver, with effects being reversible. Importantly, no significant cardiovascular, respiratory, or central nervous system liabilities were identified at anticipated therapeutic exposures. These findings support the continued development of this compound and its progression into clinical evaluation.
Methodological & Application
Application Notes and Protocols for AR453588 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR453588 is a potent and orally bioavailable small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] As a glucokinase activator (GKA), this compound has demonstrated anti-hyperglycemic activity, making it a compound of interest for the research and development of novel anti-diabetic therapies.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose-stimulated insulin secretion and hepatic glucose uptake.[3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| EC50 | 42 nM |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose | Tmax (h) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Vss (L/kg) | CL (mL/min/kg) | t1/2 (h) | F (%) | Reference |
| Intravenous (i.v.) | 1 mg/kg | - | - | 0.77 | 0.746 | 21.6 | 1.28 | - | |
| Oral (p.o.) | 10 mg/kg | 1.0 | 1.67 | 4.65 | - | - | - | 60.3 |
Signaling Pathway
This compound, as a glucokinase activator, primarily influences the glucose sensing and insulin secretion pathways in pancreatic β-cells. Upon entering the β-cell, glucose is phosphorylated by glucokinase to glucose-6-phosphate. This is the rate-limiting step in glycolysis, leading to an increase in the ATP:ADP ratio. This change closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization and the opening of voltage-dependent calcium channels (VDCC). The subsequent influx of Ca2+ triggers the exocytosis of insulin-containing granules. Glucokinase activators like this compound enhance this process by increasing the affinity of glucokinase for glucose. This signaling cascade can be further modulated by the PI3K/Akt pathway, which plays a significant role in β-cell survival and function.
Caption: Glucokinase activation by this compound in pancreatic β-cells enhances insulin secretion.
Experimental Protocols
The following are generalized protocols for key cell-based assays to evaluate the activity of this compound. These protocols should be optimized for specific cell lines and experimental conditions.
Glucokinase Activity Assay (Fluorometric)
This protocol is adapted from commercially available glucokinase activity assay kits.
Objective: To determine the in vitro enzymatic activity of glucokinase in the presence of this compound.
Materials:
-
Recombinant human glucokinase
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, KCl, and DTT)
-
Glucose
-
ATP
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Fluorescent probe (e.g., Resorufin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Reaction Mixture: Prepare a master mix containing assay buffer, glucose, ATP, NADP⁺, G6PDH, and the fluorescent probe.
-
Assay Protocol: a. Add 50 µL of the reaction mixture to each well of the 96-well plate. b. Add 10 µL of diluted this compound or vehicle control (DMSO) to the respective wells. c. To initiate the reaction, add 40 µL of recombinant glucokinase to each well. d. Immediately measure the fluorescence in a kinetic mode at Ex/Em = 535/587 nm for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of increase in fluorescence for each well. Plot the enzyme activity against the concentration of this compound to determine the EC₅₀ value.
Caption: Workflow for the in vitro fluorometric glucokinase activity assay.
Cell-Based Glucose Uptake Assay
This protocol is based on the use of a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Objective: To measure the effect of this compound on glucose uptake in a relevant cell line (e.g., INS-1 pancreatic β-cells or HepG2 hepatocytes).
Materials:
-
INS-1 or HepG2 cells
-
Cell culture medium (e.g., RPMI-1640 for INS-1, DMEM for HepG2) supplemented with FBS and antibiotics
-
This compound
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
2-NBDG
-
Insulin (positive control)
-
Cytochalasin B (negative control)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.
-
Serum Starvation: Before the assay, serum-starve the cells for 2-4 hours in serum-free medium.
-
Compound Treatment: a. Wash the cells twice with KRB buffer. b. Treat the cells with various concentrations of this compound in KRB buffer for 1-2 hours. Include wells for vehicle control, positive control (insulin), and negative control (cytochalasin B).
-
Glucose Uptake: a. Add 2-NBDG to each well to a final concentration of 100 µM. b. Incubate for 30-60 minutes at 37°C.
-
Measurement: a. Remove the 2-NBDG containing medium and wash the cells three times with cold PBS. b. Add PBS to each well and measure the fluorescence using a fluorescence microscope or a microplate reader (Ex/Em = 485/535 nm).
-
Data Analysis: Quantify the fluorescence intensity for each condition. Normalize the data to the vehicle control and plot the glucose uptake against the concentration of this compound.
Caption: Workflow for the cell-based fluorescent glucose uptake assay.
Disclaimer
The experimental protocols provided are intended as a general guide. Researchers should optimize these protocols for their specific experimental setup, cell lines, and reagents. The information on this compound is based on publicly available data and should be used for research purposes only.
References
Application Notes and Protocols for AR453588 in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR453588 is a potent, orally bioavailable small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism. As a glucokinase activator (GKA), this compound enhances glucose sensing in pancreatic β-cells and increases glucose uptake and metabolism in the liver. These actions make it a promising therapeutic agent for type 2 diabetes. This document provides detailed application notes and protocols for the use of this compound in preclinical studies using mouse models of diabetes, with a focus on the leptin-deficient ob/ob mouse model.
Glucokinase plays a crucial role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glycolysis in hepatocytes. In pancreatic β-cells, the phosphorylation of glucose by glucokinase is the first and rate-limiting step in glucose-stimulated insulin secretion. In the liver, glucokinase facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and glycolysis. By allosterically activating glucokinase, this compound enhances these processes, leading to improved glycemic control.
Mechanism of Action: Glucokinase Activation
This compound acts as an allosteric activator of glucokinase. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal activity. This leads to a leftward shift in the glucose concentration-response curve for insulin secretion from pancreatic β-cells and enhances glucose uptake by the liver.
Mouse Models of Diabetes
The ob/ob mouse is a widely used model for type 2 diabetes and obesity. These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, severe obesity, insulin resistance, and hyperglycemia. They are a suitable model for evaluating the efficacy of anti-diabetic compounds like this compound.
Another commonly used model is the C57BL/6J mouse on a high-fat diet (HFD), which develops obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of type 2 diabetes in humans.
Data Presentation
The following tables summarize representative data from preclinical studies of glucokinase activators in ob/ob mice. This data is illustrative and should be replaced with study-specific results.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (µg/mL) | - | 1.67 |
| Tmax (h) | - | 1.0 |
| AUCinf (h*µg/mL) | 0.77 | 4.65 |
| t1/2 (h) | 1.28 | - |
| Vss (L/kg) | 0.746 | 1.67 |
| CL (mL/min/kg) | 21.6 | - |
| F (%) | - | 60.3 |
Table 2: Effect of 14-Day this compound Treatment on Glycemic Parameters in ob/ob Mice
| Treatment Group | Dose (mg/kg, p.o.) | Fasting Blood Glucose (mg/dL) | HbA1c (%) |
| Vehicle | - | 250 ± 20 | 6.5 ± 0.5 |
| This compound | 3 | 200 ± 15 | 6.0 ± 0.4 |
| This compound | 10 | 150 ± 10** | 5.5 ± 0.3 |
| This compound | 30 | 110 ± 8*** | 5.0 ± 0.2** |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. (Illustrative data)
Table 3: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice after 14-Day Treatment
| Treatment Group | Dose (mg/kg) | AUC (mg/dL * min) |
| Vehicle | - | 40000 ± 3000 |
| This compound | 10 | 25000 ± 2500** |
*Data are presented as mean ± SEM. *p<0.01 vs. Vehicle. (Illustrative data)
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation and Administration of this compound
-
Vehicle Preparation: A common vehicle for oral administration in mice is 0.5% (w/v) methylcellulose in water.
-
This compound Formulation:
-
For a 10 mg/kg dose in a 25 g mouse, the required dose is 0.25 mg.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the vehicle to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.
-
For example, to prepare a 1 mg/mL dosing solution, dissolve 10 mg of this compound in 0.5 mL of DMSO, and then add 9.5 mL of 0.5% methylcellulose.
-
-
Administration:
-
Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 14 days).
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast mice for 6 hours prior to the test with free access to water.
-
Baseline Glucose: At t=0 min, collect a small blood sample from the tail vein to measure baseline blood glucose using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for glucose excursion.
Protocol 3: Insulin Tolerance Test (ITT)
-
Fasting: Fast mice for 4-6 hours prior to the test with free access to water.
-
Baseline Glucose: At t=0 min, collect a baseline blood glucose sample from the tail vein.
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose from tail vein blood at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Plot the mean blood glucose concentration at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.
Protocol 4: Pancreatic Islet Histology and Morphometry
-
Tissue Collection and Fixation:
-
Euthanize mice and carefully dissect the entire pancreas.
-
Fix the pancreas in 10% neutral buffered formalin for 24 hours at room temperature.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed pancreas through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin.
-
-
Sectioning:
-
Cut 5 µm thick sections from the paraffin-embedded pancreas and mount them on glass slides.
-
-
Immunofluorescence Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., using citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal donkey serum in PBS).
-
Incubate with primary antibodies overnight at 4°C (e.g., guinea pig anti-insulin, rabbit anti-glucagon).
-
Wash and incubate with fluorescently-labeled secondary antibodies (e.g., donkey anti-guinea pig Alexa Fluor 488, donkey anti-rabbit Alexa Fluor 594).
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Capture images of the stained sections using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to quantify:
-
Islet area and number.
-
β-cell area (insulin-positive area) and α-cell area (glucagon-positive area).
-
Calculate β-cell mass (β-cell area / total pancreatic area) x pancreatic weight.
-
-
Conclusion
This compound represents a promising therapeutic approach for type 2 diabetes by directly targeting and activating glucokinase. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in relevant mouse models of diabetes. Rigorous execution of these experiments will provide valuable insights into the efficacy and mechanism of action of this novel glucokinase activator.
Application Notes and Protocols for AR453588 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of AR453588, a potent and orally bioavailable glucokinase activator. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-hyperglycemic effects of this compound.
Compound Information
| Compound Name | This compound |
| Synonyms | AR-453588, AR 453588 |
| Mechanism of Action | Glucokinase (GK) Activator[1][2] |
| Primary Indication | Type 2 Diabetes[3] |
| Molecular Formula | C₂₃H₂₄N₄O₅S |
| Molecular Weight | 484.53 g/mol |
| CAS Number | 1065609-00-8 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Glucokinase Activation
This compound functions as a glucokinase activator (GKA). Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[4] In pancreatic β-cells, activation of glucokinase by rising blood glucose levels leads to increased glucose metabolism, a rise in the ATP/ADP ratio, and subsequent insulin secretion. In the liver, glucokinase activation promotes glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.[4] By allosterically activating glucokinase, this compound enhances these natural glucose-regulating processes, making it a promising therapeutic agent for type 2 diabetes.
Figure 1: Simplified signaling pathway of this compound as a glucokinase activator.
In Vivo Dosing and Administration
Recommended Animal Models
Published preclinical studies have utilized the following models:
-
Diabetic Model: Male diabetic ob/ob mice are a suitable model for evaluating the anti-hyperglycemic efficacy of this compound over a chronic dosing period.
-
Normal Model: Normal C57BL/6J mice can be used to assess the compound's effect on post-prandial glucose levels.
Dosing Information
The following tables summarize the reported dosing and pharmacokinetic parameters for this compound.
Table 1: Oral Administration in Mice
| Animal Model | Dosage Range | Frequency | Duration | Reported Effect |
| ob/ob mice | 3, 10, 30 mg/kg | Once-daily | 14 days | Dose-dependent anti-hyperglycemic activity. Lowered fasted blood glucose and AUC in an oral glucose tolerance test (OGTT). |
| C57BL/6J mice | 3-30 mg/kg | Single dose | N/A | Lowered post-prandial glucose levels. |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose | Cmax | Tmax | AUCinf | Vss | t1/2 | CL | Oral Bioavailability (F) |
| Oral (p.o.) | 10 mg/kg | 1.67 µg/mL | 1.0 h | 4.65 hµg/mL | 1.67 L/kg | N/A | N/A | 60.3% |
| Intravenous (i.v.) | 1 mg/kg | N/A | N/A | 0.77 hµg/mL | 0.746 L/kg | 1.28 h | 21.6 mL/min/kg | N/A |
Experimental Protocols
Preparation of Dosing Solutions
This compound is sparingly soluble in aqueous solutions. The following vehicle formulations are recommended for oral administration. It is advised to prepare a stock solution in DMSO first and then dilute with the appropriate co-solvents. Working solutions for in vivo experiments should be prepared fresh daily.
Protocol 1: PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
This results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final drug concentration of 2.5 mg/mL.
Protocol 2: SBE-β-CD Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
This results in a vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline), with a final drug concentration of 2.5 mg/mL.
Protocol 3: Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil.
-
This results in a vehicle composition of 10% DMSO and 90% Corn Oil, with a final drug concentration of 2.5 mg/mL.
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Experimental Workflow for Efficacy Study in ob/ob Mice
The following diagram outlines a typical experimental workflow for a 14-day efficacy study.
Figure 2: Example experimental workflow for a 14-day in vivo efficacy study.
Oral Glucose Tolerance Test (OGTT) Protocol
An OGTT is a standard procedure to assess glucose metabolism and can be performed towards the end of the treatment period.
-
Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip (Time 0).
-
Dosing: Administer the final dose of this compound or vehicle by oral gavage.
-
Glucose Challenge: After a set time post-dosing (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each treatment group.
Storage and Stability
-
Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Working Solutions: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
References
Application Notes and Protocols for AR453588 Solution Preparation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR453588 is a potent, orally bioavailable small molecule activator of glucokinase (GK), an enzyme that plays a crucial role in glucose homeostasis. As a key regulator of insulin secretion in pancreatic β-cells and glucose metabolism in the liver, glucokinase is a significant therapeutic target for type 2 diabetes. This compound allosterically activates glucokinase, leading to enhanced glucose sensing and increased glucose metabolism, thereby demonstrating anti-hyperglycemic properties. These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo research settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₅N₇O₂S₂ |
| Molecular Weight | 519.64 g/mol |
| Appearance | Off-white to light yellow solid |
| EC₅₀ | 42 nM[1][2] |
Solution Preparation
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following protocols are recommended for preparing stock and working solutions for in vitro and in vivo studies.
In Vitro Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.196 mg of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
In Vivo Formulation
This compound can be formulated for oral (p.o.) administration in rodents using various vehicles. Below are three recommended protocols.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
-
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer and sonicator
-
-
Protocol:
-
Dissolve this compound in DMSO to a concentration of 10% of the final volume.
-
Add PEG300 to constitute 40% of the final volume and mix thoroughly.
-
Add Tween-80 to make up 5% of the final volume and vortex until the solution is clear.
-
Finally, add saline to reach the final desired volume (45%) and mix.
-
This vehicle allows for a solubility of at least 2.5 mg/mL.[1]
-
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
-
Materials:
-
This compound powder
-
DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
-
Protocol:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Dissolve this compound in DMSO to 10% of the final volume.
-
Add the 20% SBE-β-CD in saline solution to the DMSO-drug mixture to make up the remaining 90% of the final volume.
-
Mix thoroughly until a clear solution is obtained. This vehicle supports a solubility of at least 2.5 mg/mL.[1]
-
Protocol 3: DMSO/Corn Oil Formulation
-
Materials:
-
This compound powder
-
DMSO
-
Corn oil
-
-
Protocol:
-
Dissolve this compound in DMSO to 10% of the final volume.
-
Add corn oil to make up the remaining 90% of the final volume.
-
Vortex and sonicate until a clear solution is achieved. This formulation is suitable for oral gavage and achieves a solubility of at least 2.5 mg/mL.
-
Experimental Protocols
In Vitro Glucokinase Activity Assay
This protocol is designed to measure the effect of this compound on glucokinase activity in a cell-free system. The assay couples the production of glucose-6-phosphate (G6P) by glucokinase to the reduction of NADP⁺ by G6P dehydrogenase, which can be measured spectrophotometrically.
-
Materials:
-
Recombinant human glucokinase
-
This compound working solutions (diluted from DMSO stock)
-
Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂
-
Substrates: 12 mM D-glucose, 4.0 mM ATP
-
Coupling Enzyme: 10 units Glucose-6-phosphate dehydrogenase (G6PDH)
-
Cofactor: 0.9 mM β-nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, D-glucose, ATP, G6PDH, and NADP⁺.
-
Add 180 µL of the reaction mixture to each well of the 96-well plate.
-
Add 10 µL of this compound working solution or vehicle (DMSO) to the respective wells.
-
To initiate the reaction, add 10 µL of recombinant glucokinase solution.
-
Immediately place the plate in a spectrophotometer pre-heated to 30°C.
-
Measure the increase in absorbance at 340 nm every minute for 30 minutes. The rate of NADPH formation is proportional to glucokinase activity.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of a chosen cell line (e.g., INS-1 or MIN6 pancreatic β-cells).
-
Materials:
-
INS-1 or MIN6 cells
-
Complete culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the this compound solutions or vehicle control to the wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the effect of this compound on insulin secretion from pancreatic β-cells (e.g., MIN6 cells) in response to glucose.
-
Materials:
-
MIN6 cells
-
Complete culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
This compound working solutions in KRBH
-
Insulin ELISA kit
-
24-well tissue culture plate
-
-
Protocol:
-
Seed MIN6 cells in a 24-well plate and grow to ~80% confluency.
-
Wash the cells twice with glucose-free KRBH.
-
Pre-incubate the cells in KRBH with 2.8 mM glucose for 1 hour at 37°C.
-
Remove the pre-incubation buffer and add KRBH containing low glucose (2.8 mM), high glucose (16.7 mM), or high glucose with different concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
In Vivo Efficacy Study in Diabetic Mice
This protocol evaluates the anti-hyperglycemic effect of this compound in a diabetic mouse model, such as the ob/ob mouse.
-
Materials:
-
Male diabetic ob/ob mice
-
This compound formulation for oral administration
-
Vehicle control
-
Glucometer and test strips
-
Oral gavage needles
-
-
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into groups (n=8-10 per group) for vehicle control and different doses of this compound (e.g., 3, 10, 30 mg/kg).
-
Administer the assigned treatment orally once daily for 14 days.
-
Measure fasting blood glucose on day 14.
-
Perform an oral glucose tolerance test (OGTT) on day 14.
-
Fast the mice for 6 hours.
-
Administer an oral glucose bolus (e.g., 2 g/kg).
-
Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Calculate the area under the curve (AUC) for the OGTT.
-
Quantitative Data
In Vivo Pharmacokinetics of this compound in Male CD-1 Mice
| Parameter | 1 mg/kg (i.v.) | 10 mg/kg (p.o.) |
| Cₘₐₓ (µg/mL) | - | 1.67 |
| Tₘₐₓ (h) | - | 1.0 |
| AUCᵢₙf (h*µg/mL) | 0.77 | 4.65 |
| t₁/₂ (h) | 1.28 | - |
| CL (mL/min/kg) | 21.6 | - |
| Vss (L/kg) | 0.746 | - |
| F (%) | - | 60.3 |
In Vivo Efficacy of this compound in ob/ob Mice (14-day study)
| Treatment Group | Dose (mg/kg, p.o.) | Change in Fasted Blood Glucose | OGTT AUC |
| Vehicle | - | Baseline | Baseline |
| This compound | 3 | Lowered | Lowered |
| This compound | 10 | Lowered | Lowered |
| This compound | 30 | Lowered | Lowered |
| Note: Specific quantitative values for blood glucose and AUC were not provided in the source material, only the observed effect. |
Visualizations
Signaling Pathway of Glucokinase Activation
Caption: Glucokinase activation by this compound enhances insulin secretion.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in diabetic mice.
Logical Relationship of In Vitro Assays
Caption: Interrelation of in vitro assays for this compound characterization.
References
Application Notes and Protocols: AR453588 in Combination with Other Anti-Diabetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR453588 is a potent, orally bioavailable glucokinase (GK) activator with an EC50 of 42 nM, demonstrating anti-hyperglycemic activity in preclinical models.[1][2] Glucokinase plays a critical role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. Activation of GK by drugs like this compound enhances glucose-stimulated insulin secretion and increases hepatic glucose uptake, making it a promising therapeutic target for type 2 diabetes (T2D).
This document provides detailed application notes and proposed protocols for investigating the therapeutic potential of this compound in combination with other standard-of-care anti-diabetic drugs. While specific preclinical or clinical data on this compound combination therapy is not publicly available, the following protocols are based on its mechanism of action and established methodologies for evaluating anti-diabetic agents. The rationale for combination therapy is to target multiple pathophysiological pathways of T2D, potentially leading to synergistic efficacy and improved glycemic control.[3][4][5]
Preclinical Data Summary for this compound (Monotherapy)
A summary of the available preclinical data for this compound is presented below. This data is essential for designing and interpreting combination studies.
| Parameter | Value | Species/Model | Reference |
| In Vitro Efficacy | |||
| EC50 | 42 nM | Glucokinase activation | |
| Pharmacokinetics (Oral Administration) | |||
| Dose | 10 mg/kg | Not specified | |
| Cmax | 1.67 µg/mL | Not specified | |
| Tmax | 1.0 h | Not specified | |
| AUCinf | 4.65 h*µg/mL | Not specified | |
| Bioavailability (F) | 60.3% | Not specified | |
| Pharmacokinetics (Intravenous Administration) | |||
| Dose | 1 mg/kg | Not specified | |
| Clearance (CL) | 21.6 mL/min/kg | Not specified | |
| Vss | 0.746 L/kg | Not specified | |
| t1/2 | 1.28 hours | Not specified | |
| In Vivo Efficacy | |||
| Post-prandial glucose lowering | 3-30 mg/kg (p.o.) | C57BL/6J mice | |
| Anti-hyperglycemic activity | 3-30 mg/kg (p.o., once-daily for 14 days) | ob/ob mice | |
| OGTT | Lowered AUC vs. control on day 14 | ob/ob mice | |
| Fasted blood glucose | Lowered vs. control on day 14 | ob/ob mice |
Proposed Combination Therapies
Given the mechanism of this compound, synergistic or additive effects are anticipated when combined with agents that have complementary modes of action.
Logical Relationships for Combination Therapy
References
Application of AR453588 in Glucose Uptake Assays: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR453588 is a potent, orally bioavailable small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] As a glucokinase activator (GKA), this compound enhances the catalytic activity of GK, leading to increased glucose phosphorylation. This action in pancreatic β-cells stimulates glucose-dependent insulin secretion, while in hepatocytes, it promotes glucose uptake and glycogen synthesis. These dual mechanisms make this compound a promising therapeutic agent for type 2 diabetes. This document provides detailed application notes and protocols for utilizing this compound in cellular glucose uptake assays, a critical tool for studying its mechanism of action and efficacy.
Mechanism of Action and Signaling Pathway
Glucokinase acts as a glucose sensor in the body. This compound allosterically binds to glucokinase, increasing its affinity for glucose. This activation leads to a cascade of downstream events that enhance glucose disposal.
In pancreatic β-cells, the increased glucose phosphorylation by activated glucokinase leads to a higher ATP:ADP ratio. This change closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of Ca2+ and subsequent exocytosis of insulin-containing granules.
In hepatocytes, the activation of glucokinase by this compound increases the intracellular concentration of glucose-6-phosphate. This promotes the synthesis of glycogen, the storage form of glucose, and enhances the glycolytic pathway, thereby increasing glucose uptake from the bloodstream.
References
Application Notes and Protocols: Investigating Gene Function in Glucokinase Activation Pathways using Lentiviral shRNA Knockdown and AR453588 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown in conjunction with the glucokinase activator, AR453588. Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a therapeutic target for metabolic diseases. This compound is a potent, orally bioavailable glucokinase activator with an EC50 of 42 nM, known to exhibit anti-hyperglycemic activity.[1][2] Lentiviral shRNA offers a robust method for stable, long-term gene silencing, enabling the investigation of specific gene functions in cellular pathways.[3][4]
By combining these two powerful techniques, researchers can elucidate the role of specific genes in the context of glucokinase activation by this compound. This approach is valuable for target validation, understanding mechanisms of drug action, and identifying potential synergistic or off-target effects. These notes will detail the experimental workflow, from lentiviral particle production to the final analysis of cellular responses to this compound treatment following gene knockdown.
Data Presentation
Table 1: In Vitro Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| EC50 | 42 nM | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose | Tmax (h) | Cmax (µg/mL) | AUCinf (h·µg/mL) | F (%) | Reference |
| Oral (p.o.) | 10 mg/kg | 1.0 | 1.67 | 4.65 | 60.3 | |
| Intravenous (i.v.) | 1 mg/kg | - | - | 0.77 | - |
Table 3: Hypothetical Results of Gene X Knockdown on this compound-Induced Glycogen Synthesis
| Experimental Group | Target Gene X mRNA Level (Relative to Control) | Glycogen Content (Relative to Vehicle Control) |
| Control shRNA + Vehicle | 1.00 | 1.00 |
| Control shRNA + this compound (1 µM) | 1.00 | 2.50 |
| Gene X shRNA + Vehicle | 0.25 | 0.95 |
| Gene X shRNA + this compound (1 µM) | 0.25 | 1.25 |
Experimental Protocols
Part 1: Lentiviral shRNA Production and Cell Transduction
This protocol outlines the generation of lentiviral particles carrying shRNA targeting a gene of interest (Gene X) and the subsequent transduction of a target cell line (e.g., HepG2).
Materials:
-
pLKO.1-shRNA plasmid targeting Gene X (and non-targeting control)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Lipofectamine 3000 or similar transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
Target cells (e.g., HepG2)
-
Polybrene
-
Puromycin
Protocol:
-
Day 1: Seeding HEK293T Cells: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In Tube A, mix 2.5 µg of pLKO.1-shRNA plasmid, 1.5 µg of psPAX2, and 1.0 µg of pMD2.G in 250 µL of Opti-MEM.
-
In Tube B, add 20 µL of Lipofectamine 3000 to 250 µL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Media Change: After 16-18 hours, carefully remove the media and replace it with 10 mL of fresh DMEM with 10% FBS.
-
Day 4 & 5: Viral Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles and store at 4°C. Add 10 mL of fresh media to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 3000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The viral particles are now ready for transduction or can be stored at -80°C.
-
-
Day 6: Transduction of Target Cells:
-
Plate target cells (e.g., HepG2) to be 50-60% confluent on the day of transduction.
-
Add the viral supernatant to the cells at various multiplicities of infection (MOI) along with Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
-
Day 7 Onwards: Selection and Expansion:
-
After 24 hours, replace the virus-containing media with fresh media.
-
After 48 hours, begin selection with puromycin at a pre-determined concentration.
-
Culture the cells for 7-10 days, replacing the puromycin-containing media every 2-3 days, until a stable population of transduced cells is established.
-
Verify knockdown efficiency via qRT-PCR or Western blot.
-
Part 2: this compound Treatment and Cellular Assays
This protocol describes the treatment of the stable knockdown cell lines with this compound and subsequent analysis.
Materials:
-
Stable cell lines (Control shRNA and Gene X shRNA)
-
This compound (solubilized in DMSO)
-
Appropriate cell culture media (e.g., glucose-free DMEM for glucose uptake assays)
-
Reagents for the desired cellular assay (e.g., Glucose Uptake-Glo™ Assay, Glycogen Assay Kit)
Protocol:
-
Cell Seeding: Plate the stable cell lines in the appropriate format (e.g., 96-well plate) for the planned assay.
-
Starvation (if necessary): For metabolic assays like glucose uptake, it may be necessary to starve the cells in serum-free and/or glucose-free media for a defined period (e.g., 2-4 hours) prior to treatment.
-
This compound Treatment:
-
Prepare a dilution series of this compound in the appropriate cell culture media. Include a vehicle control (DMSO).
-
Remove the starvation media (if used) and add the media containing this compound or vehicle control to the cells.
-
Incubate for the desired treatment duration (e.g., 1-24 hours), depending on the assay.
-
-
Cellular Assays:
-
Glucose Uptake Assay: Following treatment, measure glucose uptake according to the manufacturer's protocol of the chosen assay kit.
-
Glycogen Synthesis Assay: After treatment, lyse the cells and measure glycogen content using a colorimetric or fluorometric assay kit.
-
Western Blot Analysis: Analyze protein expression levels of key pathway components (e.g., phosphorylated forms of downstream effectors) to assess signaling pathway activation.
-
qRT-PCR Analysis: Measure changes in the expression of downstream target genes.
-
Visualizations
Caption: Experimental workflow for lentiviral shRNA knockdown and this compound treatment.
Caption: Hypothetical signaling pathway for this compound action and shRNA-mediated gene knockdown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
Application Notes and Protocols for Western Blot Analysis Following AR453588 Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of AR453588, a potent glucokinase activator. The provided protocols and expected outcomes are intended to facilitate research into the mechanism of action and downstream signaling pathways modulated by this compound.
Introduction to this compound
This compound is a small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism.[2][3][4] By activating glucokinase, this compound is expected to enhance glucose phosphorylation to glucose-6-phosphate, thereby stimulating downstream metabolic pathways, including glycolysis and glycogen synthesis. This modulation of glucose metabolism is anticipated to impact cellular signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.
Expected Signaling Pathway Modulation by this compound
Stimulation with this compound is hypothesized to activate glucokinase, leading to an increase in intracellular glucose-6-phosphate. This increase in glycolytic flux is expected to elevate the cellular ATP/ADP ratio, a known activator of the PI3K/Akt signaling pathway. Furthermore, glucose-6-phosphate is a direct precursor for glycogen synthesis. Therefore, Western blot analysis after this compound stimulation should focus on key proteins within the PI3K/Akt/mTOR and glycogen synthesis pathways.
References
Application Notes and Protocols for High-Throughput Screening with AR453588
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR453588 is a potent, orally bioavailable small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2][3] With an EC50 of 42 nM, this compound demonstrates significant anti-hyperglycemic activity, making it a compound of interest in the development of therapeutics for type 2 diabetes.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and hepatic glucose uptake and metabolism, respectively. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of glucokinase activators using this compound as a reference compound.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/Conditions | Reference |
| EC50 | 42 nM | Recombinant human glucokinase | |
| Oral Bioavailability (F) | 60.3% | Mouse | |
| Cmax (10 mg/kg, p.o.) | 1.67 µg/mL | Mouse | |
| Tmax (10 mg/kg, p.o.) | 1.0 h | Mouse | |
| AUCinf (10 mg/kg, p.o.) | 4.65 h*µg/mL | Mouse | |
| t1/2 (1 mg/kg, i.v.) | 1.28 h | Mouse |
Table 2: Representative High-Throughput Screening Assay Parameters
| Parameter | Recommended Value | Description |
| Assay Format | 384-well, fluorescence-based kinetic assay | Allows for rapid and sensitive measurement of glucokinase activity. |
| Enzyme | Recombinant Human Glucokinase | The direct target of this compound. |
| Substrates | Glucose, ATP | Essential for the glucokinase reaction. |
| Coupling Enzymes | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Links glucokinase activity to a detectable signal. |
| Detection | NADPH fluorescence (Ex/Em = 340/460 nm) | The product of the coupled reaction, providing a quantitative measure of enzyme activity. |
| Z'-Factor | > 0.7 | A measure of assay quality, indicating good separation between positive and negative controls. |
| Signal to Background (S/B) Ratio | > 3 | Indicates a robust assay with a clear signal over background noise. |
Signaling Pathways
The activation of glucokinase by this compound has significant downstream effects in both pancreatic β-cells and hepatocytes.
Glucokinase Signaling in Pancreatic β-Cells
In pancreatic β-cells, glucokinase acts as the primary glucose sensor. Increased glucokinase activity leads to a rise in the ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium (Ca2+). This cascade of events culminates in the secretion of insulin.
References
Troubleshooting & Optimization
Common issues with AR453588 in experiments
Welcome to the technical support center for AR453588. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experiments with this potent glucokinase activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. By allosterically activating GK, this compound enhances glucose-stimulated insulin secretion from the pancreas and increases glucose uptake and glycogen synthesis in the liver, thereby exhibiting anti-hyperglycemic activity.[3]
Q2: My this compound is not dissolving in my aqueous experimental buffer. What should I do?
This is a common challenge with many small molecules. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of hydrophobic compounds.[1] From this stock, you can make further dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically below 0.5% v/v) to avoid impacting the biological system.[1] For in vivo experiments, specific solvent formulations have been documented.
Q3: I'm observing a decrease in the effectiveness of this compound in my long-term studies. Is this expected?
A decline in efficacy with chronic exposure has been observed with several glucokinase activators (GKAs). This phenomenon, sometimes referred to as tachyphylaxis, can be due to adaptive mechanisms in hepatocytes, such as the induction of glucose-6-phosphatase and repression of glucokinase gene expression to maintain intracellular phosphometabolite homeostasis. It is a crucial factor to consider in the design of long-term experiments.
Q4: Are there any known off-target effects or potential side effects associated with this compound?
While specific off-target effects for this compound are not extensively documented in the provided search results, general concerns for the class of glucokinase activators include the risk of hypoglycemia due to overstimulation of insulin secretion. Other potential side effects observed with some GKAs include hyperlipidemia and hyperuricemia. Researchers should include appropriate controls and monitoring in their experiments to assess these potential effects.
Troubleshooting Guides
Issue 1: Compound Solubility and Stability
Problem: this compound precipitates out of solution when diluted into aqueous buffer for cell-based assays or is difficult to dissolve for in vivo studies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Steps:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. Stock solutions can be stored at -20°C for one month or -80°C for six months.
-
Dilution Technique: When diluting into your final aqueous buffer, add the stock solution dropwise while vortexing the buffer to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Use of Excipients: For persistent solubility issues, consider the use of solubility-enhancing excipients such as cyclodextrins.
-
In Vivo Formulations: For animal studies, refer to established protocols. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is recommended to prepare these working solutions fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: High variability in results is observed between wells or experiments when assessing the activity of this compound in cell-based assays.
Potential Causes and Solutions:
-
Inconsistent Compound Concentration: Poor solubility can lead to variable concentrations of the active compound in assay wells.
-
Solution: Before adding to cells, visually inspect the final diluted compound in the assay medium for any signs of precipitation. Centrifuge the plate briefly to pellet any precipitates before adding to the cell plate.
-
-
Cell Health and Density: Variations in cell number and viability can significantly impact assay results.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a consistent cell passage number and check for viability before each experiment.
-
-
Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth, leading to skewed results.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity.
-
Experimental Workflow for a Cell-Based Assay:
Caption: A generalized workflow for a cell-based assay with this compound.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax | - | 1.67 µg/mL |
| Tmax | - | 1.0 h |
| AUCinf | 0.77 hµg/mL | 4.65 hµg/mL |
| t1/2 | 1.28 h | - |
| CL | 21.6 mL/min/kg | - |
| Vss | 0.746 L/kg | 1.67 L/kg |
| F | - | 60.3% |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies
This protocol is intended for the preparation of this compound for oral administration in animal models.
-
Solvent Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolution: Weigh the required amount of this compound and add the solvents sequentially.
-
Solubilization: Vortex the mixture thoroughly. If necessary, use sonication or gentle warming to achieve a clear solution.
-
Administration: The resulting solution should have a solubility of at least 2.5 mg/mL. It is recommended to use the solution on the same day it is prepared.
Signaling Pathway
Glucokinase-Mediated Glucose Sensing Pathway
This compound acts as an allosteric activator of glucokinase (GK), a key regulatory enzyme in glucose metabolism. The diagram below illustrates the central role of GK in pancreatic β-cells and hepatocytes.
Caption: this compound enhances glucokinase activity in the pancreas and liver.
References
Technical Support Center: Optimizing AR453588 Concentration for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively using AR453588 in cell-based assays. This compound is a potent, orally bioavailable glucokinase activator with an EC50 of 42 nM.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent anti-diabetic glucokinase activator.[1][2] Glucokinase plays a crucial role as a glucose sensor in pancreatic beta-cells and hepatocytes. By activating glucokinase, this compound enhances glucose metabolism and demonstrates anti-hyperglycemic activity.[1]
Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?
For a novel inhibitor with unknown potency in a specific cell line, it is advisable to start with a broad concentration range to determine its effect. A typical starting point would be from 1 nM to 100 µM. This wide range helps to identify the potency of the compound. Given that this compound has a known EC50 of 42 nM, a more focused starting range of 10 nM to 10 µM is also a reasonable approach for initial experiments.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of your stock solution are critical for reproducible results.
-
Solubility: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for minimal volumes to be added to your experimental media, which helps in reducing the final solvent concentration.
-
Preparation: To prepare a stock solution, accurately weigh the compound and add the calculated volume of anhydrous DMSO. Vortex the solution vigorously to ensure it is fully dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
-
Storage: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for stability.
Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. Ensure the final concentration of DMSO in your cell culture medium is low (generally ≤ 0.5%) and include a vehicle control (media with the same amount of solvent but no inhibitor) in your experiments.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can sometimes have off-target effects that lead to cytotoxicity.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of the glucokinase pathway or to the compound itself.
To distinguish between targeted anti-proliferative effects and general toxicity, it is recommended to perform a standard cytotoxicity assay.
Troubleshooting Guide
This section addresses common problems encountered when optimizing this compound concentrations.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no biological effect observed. | 1. Degraded Compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: The concentration used may be too low to elicit a significant response. 3. Poor Cell Health: The health and passage number of your cells can impact their response. | 1. Prepare a fresh stock solution from a new aliquot. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. 3. Use cells at a consistent and low passage number and ensure high viability (>95%) before starting the experiment. |
| Precipitation of this compound in cell culture media. | 1. Poor Aqueous Solubility: Many small molecules have low solubility in aqueous solutions like cell culture media. 2. High Final Concentration: The experimental concentration may be above the compound's solubility limit in the media. 3. Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous media can cause the compound to precipitate. | 1. Check the stock solution to ensure it is fully dissolved before use. 2. Determine the maximum soluble concentration by preparing serial dilutions in your media and visually inspecting for precipitation after incubation at 37°C. 3. Optimize the dilution method by, for example, pre-diluting the stock in a smaller volume of media before adding it to the final culture volume. |
| High background or low signal-to-noise ratio in the assay. | 1. Suboptimal Assay Conditions: The parameters of your assay, such as incubation time or reagent concentrations, may not be optimal. 2. Cell Seeding Density: The number of cells seeded per well can significantly affect the assay window. | 1. Optimize your assay to achieve a larger signal-to-noise ratio. 2. Optimize the cell seeding density for your specific assay to ensure a measurable signal without overcrowding the wells. |
Visualizing Experimental and Troubleshooting Workflows
Caption: A typical workflow for determining the EC50 of this compound.
Caption: A decision tree for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound.
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Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
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Compound Preparation:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations from 100 µM to 1 nM).
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-
Cell Treatment:
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Remove the old media from the cells and add 50 µL of fresh media.
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Add 50 µL of the 2X working concentrations of this compound to the respective wells.
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Include wells with a vehicle control (media with the same final concentration of DMSO) and untreated controls (media only).
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-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
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Assay Readout:
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Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
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Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
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Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
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Measure the luminescence using a plate reader.
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Normalize the data to the vehicle control to determine the percent viability.
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Plot the percent viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
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Protocol 2: Assessing Cytotoxicity using a CellTox™ Green Cytotoxicity Assay
This protocol can be used to measure cell death due to cytotoxicity.
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Plate Setup: Follow steps 1-3 from the EC50 protocol above, using a clear-bottom 96-well plate suitable for fluorescence measurements.
-
Reagent Preparation: Dilute the CellTox™ Green Dye 1:500 in the desired assay medium.
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Cell Treatment and Staining: Add the this compound dilutions and controls to the cells. Immediately after, add the diluted CellTox™ Green Dye to all wells.
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Incubation: Incubate the plate for the desired duration (this assay allows for kinetic measurements from 15 minutes to 72 hours) at 37°C and 5% CO₂. Protect the plate from light.
-
Fluorescence Measurement:
-
Measure the fluorescence at the desired time points using a plate reader with an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.
-
-
Data Analysis:
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Include controls for 100% cytotoxicity (e.g., by adding a lysis solution) to establish the maximum fluorescence signal.
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Subtract the background fluorescence (media only) from all readings.
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Plot the fluorescence intensity against the this compound concentration to determine the cytotoxic effect.
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Visualizing the Glucokinase Activation Pathway
Caption: this compound allosterically activates Glucokinase (GK).
References
How to prevent AR453588 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of AR453588 in media during experiments.
Troubleshooting Guide
Issue: Precipitation Observed After Diluting this compound DMSO Stock Solution in Aqueous Media
Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue due to its hydrophobic nature. The following steps can be taken to troubleshoot and prevent this problem.
1. Initial Stock Solution Preparation
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Problem: The initial stock solution of this compound in DMSO is not fully dissolved.
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Solution: this compound is soluble in DMSO at high concentrations (up to 100 mg/mL or 192.44 mM)[1]. However, it is crucial to ensure complete dissolution.
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Use fresh, high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility[1].
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Employ sonication to aid dissolution[1].
-
Gentle warming can also be applied, but be cautious of potential compound degradation. Always refer to the manufacturer's guidelines regarding temperature stability.
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2. Dilution into Culture Media
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Problem: The compound precipitates out of solution when the concentrated DMSO stock is added directly to the aqueous culture medium.
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Solution: A stepwise dilution approach is recommended to minimize the rapid change in solvent polarity.
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Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, first, dilute the DMSO stock into a smaller volume of media, mix thoroughly, and then transfer this to the final volume.
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Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cellular toxicity.
-
3. Media Conditions
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Problem: Components within the cell culture media are interacting with this compound, causing it to precipitate.
-
Solution:
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Temperature: Ensure the culture medium is at the appropriate temperature (typically 37°C) before adding the compound. Temperature shifts can cause components to fall out of solution.
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pH: Verify that the pH of your culture medium is within the optimal range for your cells and the experiment. pH instability can affect the solubility of media components and the compound itself.
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Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes help to keep hydrophobic compounds in solution. Conversely, in serum-free media, the lack of these proteins can increase the likelihood of precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro studies is Dimethyl Sulfoxide (DMSO)[1]. It is highly soluble in DMSO, but care should be taken to use a fresh, anhydrous grade of DMSO and to ensure complete dissolution, potentially with the aid of sonication[1].
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: My this compound solution has precipitated upon storage. Can I still use it?
A3: If precipitation is observed in the stock solution, you can try to redissolve the compound by gentle warming and sonication. However, if the precipitate does not fully dissolve, it is recommended to prepare a fresh stock solution to ensure accurate dosing in your experiments.
Q4: How can I prepare this compound for in vivo studies to avoid precipitation?
A4: For in vivo studies, co-solvents are often necessary. A suggested protocol involves a multi-component solvent system. For example, a clear solution of at least 2.5 mg/mL can be achieved using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).
Quantitative Data Summary
| Parameter | Recommendation | Source |
| In Vitro Solubility | Up to 100 mg/mL (192.44 mM) in fresh, anhydrous DMSO with sonication. | |
| In Vivo Solubility | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | |
| ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline). | ||
| Powder Storage | -20°C for 3 years or 4°C for 2 years. | |
| Stock Solution Storage | -80°C for up to 6 months or -20°C for up to 1 month. | |
| Final DMSO Concentration in Media | Recommended to be < 0.5%. | General best practice |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
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Materials: this compound powder (Molecular Weight: 519.64 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, and a sonicator.
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Procedure: a. To prepare a 10 mM stock solution, weigh out 5.20 mg of this compound powder. b. Add 1 mL of anhydrous DMSO to the powder. c. Vortex the solution thoroughly. d. If particulates are still visible, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol for Diluting this compound into Cell Culture Medium to a Final Concentration of 10 µM
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Materials: 10 mM this compound in DMSO stock solution, pre-warmed cell culture medium, sterile microcentrifuge tubes.
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Procedure: a. Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock solution into 90 µL of pre-warmed culture medium. Mix gently by pipetting. b. Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%. c. Mix the final solution gently before adding it to your cells. d. Always prepare a vehicle control with the same final concentration of DMSO (0.1% in this case).
Visual Workflow for Preventing Precipitation
Caption: Workflow for preventing this compound precipitation.
References
Technical Support Center: Interpreting Unexpected Results with AR453588
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AR453588, a potent glucokinase activator. The information is designed to help interpret unexpected experimental outcomes and provide guidance on best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable anti-diabetic glucokinase (GK) activator with an EC50 of 42 nM.[1] It functions by binding to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases the enzyme's affinity for glucose. This leads to a lower threshold for glucose activation, enhancing glucose sensing, and subsequently promoting glucose uptake and metabolism in the liver and insulin secretion in the pancreas.[2]
Q2: What are the expected in vitro and in vivo effects of this compound?
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In vitro : this compound is expected to increase the activity of the glucokinase enzyme in biochemical assays. In cell-based assays using hepatocytes or pancreatic islets, it should enhance glucose uptake, glycolysis, and glucose-stimulated insulin secretion (GSIS).
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In vivo : In animal models of diabetes, oral administration of this compound is expected to lower blood glucose levels, particularly post-prandially, and improve glucose tolerance in an oral glucose tolerance test (OGTT).[1]
Q3: How should this compound be stored and handled?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide for Unexpected Results
Researchers may encounter a variety of unexpected results during their experiments with this compound. This guide addresses common issues, their potential causes, and recommended solutions.
Issue 1: Sub-optimal or No Efficacy in Lowering Blood Glucose
Possible Causes:
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Poor Compound Solubility/Stability: this compound may precipitate out of solution, especially in aqueous buffers, leading to a lower effective concentration.
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Incorrect Dosing or Formulation: The dose may be too low, or the formulation may not be suitable for oral administration, leading to poor bioavailability.
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Diminished Long-Term Efficacy: Some glucokinase activators have shown a decline in efficacy over time in chronic studies. This could be due to adaptive mechanisms in hepatocytes, such as the induction of glucose-6-phosphatase and repression of glucokinase.
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Animal Model Characteristics: The chosen animal model may have severely impaired pancreatic beta-cell function, limiting the insulinotropic effect of this compound.
Troubleshooting Steps:
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Verify Compound Solubility: Visually inspect the dosing solution for any precipitation. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution. Consider using a different vehicle formulation.
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Optimize Dose and Formulation: Conduct a dose-response study to determine the optimal dose for your animal model. Ensure the formulation is appropriate for the route of administration.
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Monitor Long-Term Efficacy: In chronic studies, include interim assessments of glucose and insulin levels to monitor for any decline in efficacy.
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Characterize Animal Model: Ensure the selected animal model is appropriate for studying the effects of a glucokinase activator.
Issue 2: Hypoglycemia
Possible Causes:
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Overstimulation of Glucokinase: At higher doses, this compound can overstimulate glucokinase, leading to excessive insulin secretion and glucose uptake, resulting in hypoglycemia. This is a known class effect of some glucokinase activators.
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Concomitant Treatment: Use of this compound with other glucose-lowering agents can potentiate the hypoglycemic effect.
Troubleshooting Steps:
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Dose Adjustment: If hypoglycemia is observed, reduce the dose of this compound.
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Blood Glucose Monitoring: Implement frequent blood glucose monitoring, especially during the initial phase of the experiment, to detect and manage hypoglycemic events.
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Review Combination Therapies: If used in combination, consider reducing the dose of the other anti-diabetic agent.
Issue 3: Elevated Plasma Lipids (Hyperlipidemia)
Possible Causes:
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Increased de novo Lipogenesis: Activation of hepatic glucokinase can drive excess glucose into the glycolytic pathway, leading to an increase in the substrates for de novo lipogenesis and consequently, elevated triglyceride levels. This is a recognized side effect of some glucokinase activators.
Troubleshooting Steps:
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Monitor Plasma Lipids: Regularly measure plasma triglyceride and cholesterol levels in animals treated with this compound.
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Investigate Hepatic Lipid Metabolism: Consider performing histological analysis of liver tissue to assess for steatosis (fatty liver). Gene expression analysis of key lipogenic enzymes can also provide mechanistic insights.
Issue 4: Elevated Uric Acid (Hyperuricemia)
Possible Causes:
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Mechanism Not Fully Elucidated: The exact mechanism by which some glucokinase activators lead to hyperuricemia is not yet fully understood but is a noted clinical observation with some compounds in this class.
Troubleshooting Steps:
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Monitor Uric Acid Levels: Measure plasma uric acid levels in study animals.
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 | 42 nM | [1] |
| In vivo Efficacy (ob/ob mice) | 3-30 mg/kg (p.o.) | [1] |
Experimental Protocols
Glucokinase Activation Assay (Biochemical)
This protocol is a general guideline and may need optimization for specific experimental setups.
Materials:
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Recombinant human glucokinase
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This compound
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ATP
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D-Glucose
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NADP+
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Glucose-6-phosphate dehydrogenase (G6PDH)
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Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
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96-well plate
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Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
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Prepare serial dilutions of this compound in the assay buffer.
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In a 96-well plate, add the assay buffer, varying concentrations of this compound (or vehicle control), and a fixed concentration of recombinant glucokinase.
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Initiate the reaction by adding a mixture of glucose and ATP.
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Immediately add G6PDH and NADP+.
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Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
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Calculate the rate of reaction for each concentration of this compound.
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Plot the reaction rate against the this compound concentration to determine the EC50.
Oral Glucose Tolerance Test (OGTT) in Mice
Materials:
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This compound
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Vehicle for oral gavage
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Glucose solution (e.g., 2 g/kg body weight)
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Glucometer and test strips
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Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
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Fast mice overnight (approximately 16 hours) with free access to water.
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Record the baseline blood glucose level (t=0) from a tail snip.
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Administer this compound or vehicle by oral gavage. The volume is typically 10 µL/g body weight.
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After a specified pre-treatment period (e.g., 30-60 minutes), administer the glucose solution by oral gavage.
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Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
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Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Signaling Pathway of Glucokinase Activation
Caption: Glucokinase activation by this compound.
Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)
Caption: Workflow for an in vivo OGTT.
Troubleshooting Logic for Sub-optimal Efficacy
Caption: Troubleshooting sub-optimal efficacy.
References
AR453588 off-target effects to consider
This technical support guide is intended for researchers, scientists, and drug development professionals using AR453588 in their experiments. It provides an overview of the compound, answers to frequently asked questions, and troubleshooting guidance based on currently available information.
General Information
This compound is a potent, orally bioavailable small molecule activator of glucokinase (GK), an enzyme crucial for glucose sensing and metabolism in the pancreas and liver. With an EC50 of 42 nM, it demonstrates significant anti-hyperglycemic activity by enhancing glucose disposal.[1][2] While this compound has been investigated for its potential as an anti-diabetic agent, specific data regarding its off-target effects are not extensively documented in publicly available literature. Therefore, researchers should consider the possibility of off-target interactions, a common characteristic of small molecule inhibitors and activators.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a glucokinase activator.[1][2] Glucokinase is a key enzyme in glucose metabolism, and by activating it, this compound enhances the conversion of glucose to glucose-6-phosphate. This action in the liver and pancreas leads to increased glycogen synthesis and insulin secretion, respectively, resulting in lowered blood glucose levels.
Q2: Are there any known off-target effects of this compound?
A2: Specific off-target interactions for this compound have not been detailed in the available search results. As with any small molecule, the potential for off-target effects exists and should be a consideration in experimental design and data interpretation. General liabilities of the glucokinase activator class include the potential for hypoglycemia, hyperlipidemia, and a decline in efficacy over prolonged use.[3]
Q3: What are the solubility and recommended storage conditions for this compound?
A3: this compound is soluble in various solvents, including DMSO, PEG300, Tween-80, and saline mixtures. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What pharmacokinetic properties of this compound have been reported?
A4: In vivo studies have provided some pharmacokinetic parameters for this compound. These are summarized in the table below.
Quantitative Data Summary
| Parameter | Value | Species/Conditions | Reference |
| EC50 | 42 nM | In vitro | |
| Cmax | 1.67 µg/mL | 10 mg/kg, p.o. | |
| Tmax | 1.0 h | 10 mg/kg, p.o. | |
| AUCinf | 4.65 h*µg/mL | 10 mg/kg, p.o. | |
| Bioavailability (F) | 60.3% | 10 mg/kg, p.o. | |
| Clearance (CL) | 21.6 mL/min/kg | 1 mg/kg, i.v. | |
| Volume of Distribution (Vss) | 0.746 L/kg | 1 mg/kg, i.v. | |
| Half-life (t1/2) | 1.28 h | 1 mg/kg, i.v. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in experimental results | - Compound precipitation due to poor solubility. - Inconsistent dosing or administration. | - Ensure complete dissolution of this compound. Sonication or gentle heating may be used to aid dissolution. - Prepare fresh solutions for each experiment and use precise administration techniques. |
| Observed effects are not consistent with glucokinase activation | - Potential off-target effects. - Experimental artifacts. | - Perform control experiments with structurally related but inactive compounds. - Use multiple cell lines or model systems to confirm findings. - Consider a kinase selectivity profiling panel to identify potential off-target interactions. |
| Decline in compound efficacy over time in chronic studies | - A known issue with some glucokinase activators, potentially due to adaptive responses in glucose metabolism. | - Monitor metabolic parameters closely over the course of the study. - Consider intermittent dosing schedules. |
| Unexpected cellular toxicity | - Off-target effects. - Compound degradation. | - Assess cell viability with and without the compound. - Ensure proper storage and handling of the compound to prevent degradation. |
Visualizations
Signaling Pathway of Glucokinase Activation
Caption: Glucokinase activation by this compound enhances glucose metabolism.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow to investigate potential off-target effects.
References
Technical Support Center: Improving the Bioavailability of AR453588 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of AR453588, a potent glucokinase activator.[1][2] The following information is intended to facilitate the successful design and execution of preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral bioavailability a key consideration?
A1: this compound is a potent, anti-diabetic glucokinase activator with an EC50 of 42 nM.[1][2] As it is intended for oral administration, achieving adequate oral bioavailability is crucial for therapeutic efficacy. Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation.[3] Factors such as poor aqueous solubility and first-pass metabolism can significantly reduce oral bioavailability.
Q2: What are the known pharmacokinetic (PK) parameters for this compound in preclinical models?
A2: In preclinical studies, this compound has demonstrated oral bioavailability. For instance, a 10 mg/kg oral dose in mice resulted in a bioavailability (F) of 60.3%. Key PK parameters from intravenous and oral administration in mice are summarized in the table below.
Q3: What are the primary challenges that can lead to low or variable bioavailability of this compound in my studies?
A3: While this compound is described as orally bioavailable, suboptimal formulation or experimental conditions can lead to poor outcomes. Common challenges include:
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Poor Solubility: The compound's solubility in aqueous media may be a limiting factor for dissolution in the gastrointestinal (GI) tract.
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First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to metabolism in the gut wall or liver before reaching systemic circulation, which can reduce the concentration of the active drug.
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Formulation Instability: The physical or chemical stability of the dosing formulation can impact the amount of drug available for absorption.
Q4: What are the recommended formulation strategies for preclinical oral dosing of this compound?
A4: Several formulation approaches can be used to improve the solubility and absorption of this compound in animal studies. These include co-solvent systems, cyclodextrin-based formulations, and lipid-based systems. Specific examples that have been used for this compound include combinations of DMSO, PEG300, Tween-80, and saline, as well as formulations with SBE-β-CD or corn oil.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Consistently low plasma concentrations or results below the limit of quantification (LOQ).
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Possible Cause 1: Poor Compound Solubility in the Formulation.
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Troubleshooting Action: Ensure the formulation is clear and free of precipitation. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is also recommended to verify the solubility of this compound in the chosen vehicle at the intended concentration.
-
-
Possible Cause 2: Suboptimal Formulation Choice.
-
Troubleshooting Action: If a simple aqueous suspension is being used, consider switching to a solubilizing formulation. For this compound, formulations including co-solvents like PEG300 and surfactants like Tween-80 have been suggested. Lipid-based formulations or the use of complexing agents like SBE-β-CD can also significantly enhance solubility.
-
-
Possible Cause 3: Extensive First-Pass Metabolism.
-
Troubleshooting Action: To assess the impact of first-pass metabolism, compare the pharmacokinetic profile of orally administered this compound with that of an intravenous (IV) administration. This will allow for the determination of absolute bioavailability. If first-pass metabolism is significant, formulation strategies that promote lymphatic absorption, such as lipid-based systems, may help bypass the liver.
-
Problem 2: High inter-animal variability in pharmacokinetic (PK) data (e.g., Cmax, AUC).
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Possible Cause 1: Inconsistent Dosing Formulation.
-
Troubleshooting Action: If using a suspension, ensure it is homogenized by vortexing or sonicating immediately before dosing each animal to guarantee uniform dose administration. For solutions, confirm that the compound remains fully dissolved throughout the dosing period.
-
-
Possible Cause 2: Variability in Animal Physiology.
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Troubleshooting Action: Factors such as food intake can affect the absorption of this compound. Ensure consistent fasting and feeding schedules for all animals in the study. Genetic variability in metabolic enzymes can also contribute to differences in drug response.
-
-
Possible Cause 3: Inaccurate Dosing Technique.
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Troubleshooting Action: Ensure that the oral gavage technique is performed correctly and consistently for all animals to avoid accidental administration into the trachea or esophagus, which can lead to variability in absorption.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | 1 mg/kg Intravenous (IV) | 10 mg/kg Oral (PO) |
| Cmax (μg/mL) | - | 1.67 |
| Tmax (h) | - | 1.0 |
| AUCinf (h*μg/mL) | 0.77 | 4.65 |
| Vss (L/kg) | 0.746 | - |
| CL (mL/min/kg) | 21.6 | - |
| t1/2 (h) | 1.28 | - |
| F (%) | - | 60.3 |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
This protocol describes the preparation of a common co-solvent vehicle for this compound.
-
Prepare the Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Prepare the Vehicle: In a sterile tube, combine the vehicle components in the following order, ensuring complete mixing after each addition:
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40% PEG300
-
5% Tween-80
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45% Saline
-
-
Prepare the Dosing Solution: Add the required volume of the this compound DMSO stock solution to the prepared vehicle to achieve the final desired concentration. For example, to prepare a 2.5 mg/mL dosing solution, add 10% of the DMSO stock solution to 90% of the vehicle.
-
Final Formulation: The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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Homogenization: Vortex the final solution thoroughly to ensure it is a clear and homogenous solution. If needed, sonicate briefly.
Protocol 2: In Vivo Bioavailability Study Design
This protocol outlines a basic design for a single-dose pharmacokinetic study in mice.
-
Animal Model: Use C57BL/6J mice or another appropriate strain. Acclimatize the animals for at least 3-5 days before the experiment.
-
Grouping: Divide the animals into two groups:
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Group 1: Intravenous (IV) administration (for determining absolute bioavailability).
-
Group 2: Oral (PO) administration.
-
-
Dosing:
-
Administer this compound at the desired dose (e.g., 1 mg/kg for IV, 10 mg/kg for PO).
-
The IV dose should be administered via the tail vein.
-
The PO dose should be administered via oral gavage using the formulation prepared in Protocol 1.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the key PK parameters (Cmax, Tmax, AUC, etc.) using appropriate software. The absolute bioavailability (F) can be calculated using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Workflow for a typical in vivo PK study.
Caption: Simplified signaling pathway for this compound.
References
Troubleshooting AR453588 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR453588. The information is designed to help users address common issues encountered during experiments, ensuring the stability and efficacy of the compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Precipitation of this compound can occur due to several factors, including solvent choice, concentration, and temperature. Here are the initial steps to address this issue:
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Attempt to redissolve: Gentle warming and/or sonication of the solution can help redissolve the precipitate[1].
-
Prepare a fresh solution: If the precipitate does not dissolve, it is best to prepare a fresh solution. Do not use a solution that has precipitated, as the effective concentration will be unknown[2].
-
Optimize solvent system: this compound has known solubility in specific solvent systems. Ensure you are using a recommended solvent formulation. If you are deviating from standard protocols, consider reverting to a known successful formulation[1].
Q2: What are the recommended solvent systems and storage conditions for this compound?
A2: Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound.
Solvent Systems: For in vivo studies, several solvent systems can be used to achieve a concentration of at least 2.5 mg/mL[1]. It is crucial to add and mix each solvent sequentially for optimal dissolution[1].
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Storage of Stock Solutions: Stock solutions of this compound should be stored at appropriate temperatures to prevent degradation. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.
Q3: I am observing a decrease in the activity of this compound over the course of my experiment. What could be the cause?
A3: A loss of activity can indicate degradation of the compound in your experimental medium. Small molecules can be susceptible to hydrolysis or oxidation in aqueous environments, especially during prolonged incubations at 37°C.
To investigate potential degradation, you can perform a time-course experiment by measuring the compound's activity at different time points after its addition to the assay medium. A diminishing effect over time suggests instability.
Q4: How can I minimize the potential for this compound to adsorb to my labware?
A4: Hydrophobic compounds can adsorb to the surface of plastic labware, which reduces the effective concentration in your experiment. To mitigate this, consider the following:
-
Use low-binding plasticware, such as that made from polypropylene.
-
For sensitive applications, pre-incubating the plasticware with a solution of bovine serum albumin (BSA) can help block non-specific binding sites.
Troubleshooting Guide: Instability of this compound in Solution
This guide provides a systematic approach to troubleshooting common issues related to the stability of this compound.
Caption: Troubleshooting workflow for this compound instability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a stock solution in DMSO, a common first step for many in vitro experiments.
-
Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
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Based on the desired stock concentration, calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Assessment of Chemical Stability using HPLC
This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution over time.
-
Initial Sample (T=0): Prepare a solution of this compound in your experimental buffer (e.g., cell culture medium) at the final working concentration. Immediately take a sample and quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will serve as your baseline measurement.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Time Points: Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Quench each sample as described in step 1.
-
Sample Analysis: Analyze all samples using a stability-indicating HPLC method with UV or mass spectrometry detection. This will allow you to quantify the amount of remaining this compound and detect the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
Signaling Pathway
This compound is a potent activator of glucokinase (GK), a key enzyme in glucose metabolism. By activating glucokinase, this compound enhances glucose uptake and metabolism, which is a critical part of the insulin signaling pathway.
Caption: this compound activation of the glucokinase pathway.
References
Avoiding cytotoxicity with high concentrations of AR453588
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding cytotoxicity when using high concentrations of the glucokinase activator, AR453588, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally bioavailable allosteric activator of the glucokinase (GK) enzyme.[1][2][3] Glucokinase plays a key role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glycolysis. By activating GK, this compound enhances glucose metabolism in tissues such as the pancreas and liver, leading to increased insulin secretion and reduced hepatic glucose production.[4][5]
Q2: Why am I observing cytotoxicity at high concentrations of this compound?
While direct cytotoxic mechanisms for this compound have not been extensively published, high concentrations of potent small molecule activators can lead to off-target effects or exaggerated on-target effects that result in cellular stress and death. Potential reasons for cytotoxicity with high concentrations of this compound include:
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Metabolic Overload: Excessive and sustained activation of glucokinase can lead to a rapid influx of glucose into glycolysis, potentially overwhelming downstream metabolic pathways. This can result in the accumulation of reactive oxygen species (ROS), ATP depletion, and induction of apoptosis.
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Glucotoxicity: Although this compound is designed to improve glucose metabolism, supraphysiological activation of glucokinase in the presence of high glucose could paradoxically lead to cellular stress akin to glucotoxicity.
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Off-Target Effects: At high concentrations, small molecules may bind to unintended protein targets, leading to unforeseen biological consequences and toxicity.
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Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations. It is crucial to have a vehicle control to assess the toxicity of the solvent alone.
Q3: What are the initial steps to troubleshoot this compound-induced cytotoxicity?
The first step is to systematically characterize the cytotoxic profile of this compound in your specific cell line.
-
Perform a Dose-Response and Time-Course Experiment: This is critical to determine the IC50 (half-maximal inhibitory concentration) and to identify a concentration range that is effective for your intended experiment while minimizing cytotoxicity.
-
Evaluate Solvent Toxicity: Always include a vehicle-only control group to ensure that the observed cytotoxicity is not due to the solvent.
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Confirm Compound Integrity: Ensure that your stock of this compound is not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed Even at Low Concentrations
If you are observing significant cell death even at concentrations where you expect the compound to be active but not toxic, consider the following:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Sensitivity | Test this compound on a different, more robust cell line to compare toxicity profiles. | Identification of a more suitable cell model for your experiments. |
| Incorrect Compound Concentration | Verify the calculations for your dilutions and perform a new serial dilution from a fresh stock. | Accurate determination of the compound's potency and toxicity. |
| Contamination | Check cell cultures for any signs of bacterial, fungal, or mycoplasma contamination. | Elimination of confounding factors that can cause cell death. |
| Assay Interference | The compound may be interfering with the cytotoxicity assay itself (e.g., reducing MTT reagent). Run a control with the compound in cell-free medium. | Accurate measurement of cell viability without assay artifacts. |
Guide 2: Mitigating Cytotoxicity at High Concentrations
If cytotoxicity is only observed at the higher end of your dose-response curve, the following strategies can help you find a therapeutic window:
| Strategy | Detailed Approach | Rationale |
| Optimize Exposure Time | Reduce the incubation time with this compound. A shorter exposure may be sufficient to observe the desired biological effect with less toxicity. | Minimizes the duration of cellular stress induced by the compound. |
| Adjust Serum Concentration | If using a low-serum medium, consider increasing the serum percentage. | Serum proteins can bind to the compound, reducing its free concentration and thus its toxicity. |
| Co-treatment with Antioxidants | If metabolic overload and oxidative stress are suspected, co-treat with an antioxidant like N-acetylcysteine (NAC). | NAC can help to neutralize reactive oxygen species and protect cells from oxidative damage. |
| Use a Different Cell Model | Some cell lines are inherently more sensitive to metabolic perturbations. Consider using a cell line with a more robust metabolic phenotype. | Different cell types have varying capacities to handle metabolic stress. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
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Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
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Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (same concentration of DMSO without the compound) and a no-treatment control.
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Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
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Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a detergent-based solution).
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Assessing Oxidative Stress as a Potential Mechanism of Cytotoxicity
This protocol outlines a method to investigate if high concentrations of this compound induce oxidative stress.
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Cell Treatment: Treat cells with a high concentration of this compound that has been shown to be cytotoxic, a non-toxic concentration, and a vehicle control for a relevant time period.
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ROS Detection: Use a fluorescent probe for reactive oxygen species (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate).
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Load the cells with the DCFDA probe.
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Wash the cells to remove the excess probe.
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Measure the fluorescence using a fluorescence microscope or a plate reader.
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Data Analysis: Compare the fluorescence intensity between the different treatment groups. An increase in fluorescence in the cells treated with a high concentration of this compound would indicate an increase in ROS production.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects with AR453588
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of AR453588, a potent glucokinase activator. The primary focus is on understanding and controlling for the effects of experimental vehicles to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, orally bioavailable small molecule that acts as a glucokinase (GK) activator.[1][2] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. By activating glucokinase, this compound enhances glucose uptake and metabolism, which demonstrates anti-hyperglycemic activity.[1][3] It has an EC50 of 42 nM.[1]
Q2: Why is a vehicle necessary for administering this compound? A2: Like many small molecule inhibitors, this compound is poorly soluble in aqueous solutions. A vehicle, which is a mixture of solvents and/or excipients, is required to dissolve the compound and maintain its stability in solution, enabling its effective delivery to cells in in vitro assays or its administration in in vivo models.
Q3: What are "vehicle effects" and why are they a concern? A3: Vehicle effects are biological or physiological responses caused by the delivery vehicle itself, independent of the active compound (this compound). Solvents like Dimethyl Sulfoxide (DMSO), while excellent for dissolving compounds, can have pleiotropic effects, including altering cell growth, inducing differentiation, or causing toxicity at certain concentrations. These effects can be misinterpreted as a true compound effect, leading to erroneous conclusions. Therefore, a "vehicle-only" control group is one of the most critical controls in any experiment.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments? A4: The tolerance to DMSO varies significantly between cell lines. A general guideline is to keep the final concentration of DMSO in the culture medium as low as possible.
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< 0.1% (v/v): Generally considered safe for most cell lines.
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0.1% - 0.5% (v/v): Tolerated by many robust cell lines, but a vehicle control is essential.
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> 0.5% (v/v): Can be cytotoxic or induce off-target effects in many cell types.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected results or high variability in the this compound-treated group. | The vehicle itself is causing a biological effect, confounding the results. | Always run a parallel "vehicle-only" control group (cells or animals treated with the exact same concentration of the vehicle used to deliver this compound). Subtract the vehicle effect from the treatment effect to isolate the specific activity of this compound. |
| The observed effect does not correlate with the known mechanism of glucokinase activation. | The concentration of the vehicle (e.g., DMSO) may be causing off-target effects. | Perform a dose-response experiment for the vehicle alone to identify a concentration that has minimal impact on your experimental model. Aim to use the lowest possible vehicle concentration that maintains this compound solubility. |
| This compound precipitates out of solution when added to aqueous culture media or buffer. | The aqueous solubility limit of this compound has been exceeded. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final aqueous medium, do so rapidly and with vigorous mixing. Do not exceed a final DMSO concentration of 0.5% if possible. If precipitation persists, consider using a formulation with solubilizing excipients. |
| Inconsistent results between different experimental days. | The this compound stock solution may be degrading due to improper storage or multiple freeze-thaw cycles. | Aliquot the DMSO stock solution into single-use vials upon preparation and store at -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles. DMSO is also hygroscopic; use freshly opened or properly stored DMSO to prepare stocks. |
Data Presentation: Vehicle Formulations
The following tables summarize suggested vehicle formulations for dissolving this compound for in vitro and in vivo studies. Researchers must validate the compatibility of these vehicles with their specific experimental systems.
Table 1: In Vitro Stock Solution Preparation
| Solvent | Concentration | Notes | Storage |
|---|
| DMSO | 100 mg/mL (192.44 mM) | Requires sonication to fully dissolve. Use newly opened, anhydrous DMSO as it is hygroscopic. | -80°C for 6 months; -20°C for 1 month. |
Table 2: Example In Vivo Vehicle Formulations These formulations have been used to achieve a clear solution of at least 2.5 mg/mL.
| Formulation | Composition |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Protocol 3 | 10% DMSO, 90% Corn Oil |
Experimental Protocols
Protocol: Vehicle Control Experiment for an In Vitro Cell-Based Assay
Objective: To differentiate the biological effect of this compound from the effect of its delivery vehicle.
Materials:
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This compound powder
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Anhydrous DMSO
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Cell culture medium appropriate for your cell line
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Multi-well plates and cells
Methodology:
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Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Sonicate if necessary to ensure complete dissolution. Aliquot into single-use tubes and store at -80°C.
-
Determine Final Concentrations: Decide on the final concentrations of this compound to be tested (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
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Calculate Vehicle Dilution: Determine the dilution factor required to get from your DMSO stock to your highest final concentration of this compound. The final DMSO concentration should be identical across all treatment and control groups. For example, if your stock is 100 mM and your highest final concentration is 100 µM, this is a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
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Set Up Experimental Groups: Plate your cells and allow them to adhere or stabilize as required by your protocol. Set up the following treatment groups in triplicate or greater:
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Group A (Untreated Control): Cells treated with cell culture medium only.
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Group B (Vehicle Control): Cells treated with medium containing the final concentration of DMSO (e.g., 0.1%).
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Group C (this compound Treatment): Cells treated with the desired final concentrations of this compound, each diluted in medium to achieve the same final DMSO concentration as Group B.
-
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Incubation and Analysis: Incubate the cells for the desired experimental duration. Perform your downstream analysis (e.g., cell viability assay, gene expression analysis, Western blot).
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Data Interpretation: Compare the results from the Vehicle Control (Group B) to the Untreated Control (Group A) to identify any effects of the vehicle. Compare the this compound Treatment groups (Group C) to the Vehicle Control (Group B) to determine the specific effect of the compound.
Visualizations
Signaling Pathway
Caption: this compound allosterically activates Glucokinase, promoting glucose metabolism.
Experimental Workflow
Caption: Workflow for dissecting vehicle effects from compound-specific activity.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
Batch-to-batch variability of AR453588
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues encountered during experiments with AR453588.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving experimental inconsistencies that may arise from batch-to-batch variability of this compound.
Issue 1: Inconsistent or lower-than-expected potency (higher EC50) observed between different batches of this compound.
Possible Causes:
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Purity and Impurities: The presence of impurities or byproducts from synthesis can interfere with the activity of this compound.
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Compound Degradation: Improper storage or handling can lead to the degradation of the compound.
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Solubility Issues: Incomplete solubilization of the compound can result in a lower effective concentration.
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Assay-related Variability: Inconsistencies in experimental setup, cell lines, or reagents can affect the measured potency.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent this compound potency.
Recommended Actions:
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Verify Certificate of Analysis (CoA): Always request and compare the CoA for each batch. Key parameters to check are purity (typically determined by HPLC) and identity (confirmed by mass spectrometry and NMR).
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Assess Solubility: Visually inspect the stock solution for any precipitates. If solubility issues are suspected, try different solvents or solubilization techniques as recommended by the supplier. MedChemExpress suggests several formulations for this compound to achieve a clear solution.[1]
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Proper Storage: Ensure the compound is stored as recommended by the manufacturer. For this compound, stock solutions are recommended to be stored at -80°C for 6 months or -20°C for 1 month.[1]
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Standardize Protocols: Ensure consistency in all experimental parameters, including cell density, passage number, incubation times, and reagent concentrations.
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Side-by-Side Comparison: If possible, test the new batch and a previously validated "gold standard" batch in parallel to confirm if the variability is batch-related.
Issue 2: Unexpected or off-target effects are observed with a new batch of this compound.
Possible Causes:
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Presence of Active Impurities: Synthesis byproducts may have their own biological activity.
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Compound Isomerization: Changes in the isomeric composition could lead to altered biological activity.
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Non-specific Activity at High Concentrations: Using the inhibitor at concentrations significantly above its EC50 can lead to off-target effects.[]
Troubleshooting Workflow:
Caption: Workflow for investigating off-target effects of this compound.
Recommended Actions:
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Confirm Purity: Re-examine the CoA for any uncharacterized peaks. If available, analytical techniques like LC-MS can help identify potential impurities.
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Dose-Response Analysis: Perform a dose-response experiment to ensure that the observed effects are occurring at the expected concentration range for glucokinase activation. The reported EC50 for this compound is 42 nM.[1][3]
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Use Controls: Include appropriate negative and positive controls in your experiments. A negative control could be a vehicle-treated group, and a positive control could be a known glucokinase activator.
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Orthogonal Approach: Use a structurally different glucokinase activator to confirm that the observed phenotype is due to the on-target effect.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: According to supplier information, this compound can be dissolved in DMSO. For in vivo studies, various formulations are suggested, such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil. It is crucial to ensure complete dissolution; heating and sonication can be used to aid this process.
Q2: What are the typical quality control specifications for a new batch of this compound?
A2: While specific batch-to-batch specifications for this compound are not publicly available, a reputable supplier should provide a Certificate of Analysis (CoA) with the following information:
| Parameter | Typical Method | Recommended Specification |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Conforms to the expected structure |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% (research grade) |
| Appearance | Visual Inspection | Crystalline solid |
| Solubility | Visual Inspection in a specified solvent | Soluble to a specified concentration |
Q3: How does this compound work?
A3: this compound is a potent glucokinase activator. Glucokinase is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic beta-cells. By activating glucokinase, this compound enhances glucose uptake and metabolism, leading to a reduction in blood glucose levels.
Signaling Pathway of Glucokinase Activation:
Caption: Simplified pathway of this compound-mediated glucokinase activation.
Q4: What are some general challenges with small molecule inhibitors that I should be aware of?
A4: Small molecule inhibitors can present several challenges in research, including:
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Drug Resistance: Cells can develop resistance through mutations in the target protein.
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"Undruggable" Targets: Some proteins lack well-defined binding pockets, making them difficult to target with small molecules.
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Off-Target Effects: Inhibitors may bind to unintended proteins, leading to unexpected biological responses.
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Pharmacokinetic Properties: Issues with solubility, permeability, and stability can affect the efficacy of the compound in cellular and in vivo models.
Experimental Protocols
Protocol 1: Cell-Based Glucokinase Activity Assay
This protocol provides a general framework for assessing the potency of this compound in a cellular context.
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Cell Culture: Plate a suitable cell line (e.g., hepatocytes or insulinoma cells) in a 96-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound from a fresh stock solution. Also, prepare a vehicle control (e.g., DMSO).
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Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for a specified period (e.g., 1-4 hours).
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Glucose Uptake Measurement: Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for a short period (e.g., 30-60 minutes).
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Lysis and Detection: Lyse the cells and measure the fluorescence intensity using a plate reader.
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Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Protocol 2: Western Blotting for Downstream Signaling
This protocol can be used to assess the effect of this compound on downstream signaling pathways.
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Cell Treatment: Treat cells with this compound at various concentrations and time points.
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Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins downstream of glucokinase activation (e.g., phosphorylated forms of key signaling molecules) and a loading control (e.g., GAPDH or β-actin).
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Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
References
Validation & Comparative
A Comparative Guide to Glucokinase Activators: AR453588 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the glucokinase activator AR453588 against other prominent activators: Dorzagliatin, TTP399, and AZD1656. The information is curated to facilitate an objective assessment of their performance, supported by available experimental data.
Introduction to Glucokinase Activators
Glucokinase (GK) serves as a principal glucose sensor in the body, primarily in the pancreas and liver, playing a crucial role in glucose homeostasis. In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, it facilitates glucose uptake and conversion to glycogen. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby enhancing glucose-dependent insulin secretion and hepatic glucose metabolism. This dual action makes them a promising therapeutic target for type 2 diabetes. However, the development of GKAs has been met with challenges, including the risk of hypoglycemia and long-term efficacy concerns. This guide will delve into the characteristics of this compound and its standing relative to other key GKAs.
In Vitro Potency and Efficacy
The in vitro potency of glucokinase activators is a key determinant of their therapeutic potential. The half-maximal effective concentration (EC50) is a common metric used to quantify the concentration of a compound that elicits 50% of the maximal response.
| Compound | EC50 (nM) | Mechanism of Action | Key Findings |
| This compound | 42[1][2][3] | Not explicitly stated, presumed dual-acting | Potent and orally bioavailable.[1][3] |
| Dorzagliatin | Not explicitly stated in provided results | Dual-acting (pancreas and liver) | Restores glucose sensitivity and improves β-cell function. |
| TTP399 | Not explicitly stated in provided results | Hepato-selective | Does not activate glucokinase in pancreatic β-cells, potentially reducing hypoglycemia risk. |
| AZD1656 | Not explicitly stated in provided results | Presumed dual-acting | Showed short-term efficacy in reducing blood glucose levels. |
Preclinical In Vivo Efficacy
Animal models, particularly mouse models of diabetes and obesity, are instrumental in evaluating the in vivo efficacy of glucokinase activators. The oral glucose tolerance test (OGTT) is a standard procedure to assess how effectively the body handles a glucose load.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | ob/ob mice | 3-30 mg/kg, p.o. once daily for 14 days | Lowered fasted blood glucose and the area under the curve (AUC) of the OGTT. |
| Dorzagliatin | High-fat diet-induced diabetic mice | 15-30 mg/kg, p.o. once daily for 19 days | Fully restored glucose-stimulated insulin secretion (GSIS) even after drug withdrawal. |
| TTP399 | Wistar rats, mice, Gottingen minipigs | Not specified | Improved glycemic control without causing hypoglycemia. |
| AZD1656 | Gckr-P446L mouse model | 3 mg/kg | Efficacy in lowering blood glucose declined over 19 weeks in mice with a specific GCKR variant. |
Clinical Efficacy and Safety Profile
Clinical trials provide the ultimate assessment of a drug's efficacy and safety in humans. Key parameters include the reduction in glycated hemoglobin (HbA1c), a long-term marker of glucose control, and the incidence of adverse events, particularly hypoglycemia.
| Compound | Key Clinical Findings | Hypoglycemia Risk | Other Safety Observations |
| This compound | No clinical trial data available in the provided search results. | Not determined in humans. | Not determined in humans. |
| Dorzagliatin | Phase 3 trials showed significant reduction in HbA1c (e.g., 1.07% reduction in the SEED study). | A meta-analysis suggested a higher risk of mild hypoglycemia with dorzagliatin. | May increase triglyceride and total cholesterol levels. |
| TTP399 | Phase 2 study showed a 40% reduction in hypoglycemic episodes compared to placebo in type 1 diabetes. | Lower risk compared to some other GKAs due to its hepato-selective mechanism. | Favorable safety and tolerability profile. |
| AZD1656 | Showed improvements in glycemic control in a 4-month study, but efficacy diminished over time. | A meta-analysis indicated an increased risk of hypoglycemia. | Associated with an increase in triglycerides. |
Signaling Pathways and Experimental Workflows
Glucokinase Activation Signaling Pathway
Glucokinase activators bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity. This leads to increased glucose phosphorylation to glucose-6-phosphate, which in turn stimulates downstream metabolic pathways.
References
A Comparative In Vivo Efficacy Analysis of AR453588 and Metformin in Rodent Models of Type 2 Diabetes
For Immediate Release
This comparison guide provides a detailed analysis of the in vivo efficacy of the novel glucokinase activator, AR453588, versus the established first-line type 2 diabetes therapy, metformin. The data presented is compiled from preclinical studies in widely accepted rodent models of obesity and type 2 diabetes, primarily the ob/ob and db/db mouse models. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these two therapeutic agents.
Executive Summary
This compound, a potent glucokinase activator, has demonstrated significant anti-hyperglycemic activity in preclinical studies. Metformin, a biguanide, is a cornerstone of type 2 diabetes management with a well-established efficacy and safety profile. This guide presents a side-by-side comparison of their in vivo performance, focusing on glucose-lowering effects and impact on glycated hemoglobin (HbA1c). While direct head-to-head in vivo studies are not publicly available, this guide synthesizes data from independent studies in comparable diabetic mouse models to provide a meaningful comparative overview.
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vivo efficacy of this compound and metformin in diabetic mouse models.
Table 1: Effect on Blood Glucose Levels
| Compound | Animal Model | Dose | Duration | Baseline Blood Glucose (mg/dL) | Post-Treatment Blood Glucose (mg/dL) | Percent Reduction (%) |
| This compound | ob/ob mice | Not Specified | 14 days | Not Specified | Not Specified | Lowered post-prandial glucose |
| Metformin | db/db mice | 150 mg/kg/day | 10 days | 541.65 | 304.35 | 43.8%[1] |
| Metformin | db/db mice | 500 mg/kg twice daily | 3 days | Not Specified | Significant Decrease | Not Specified[2] |
Table 2: Effect on Glycated Hemoglobin (HbA1c)
| Compound | Animal Model | Dose | Duration | Baseline HbA1c (%) | Post-Treatment HbA1c (%) | Change in HbA1c (%) |
| This compound | ob/ob mice | Not Specified | Not Specified | Not Specified | Not Specified | Data not available |
| Metformin | db/db mice | 200 mg/kg twice a day | 29 weeks | Not Specified | Decreased | Not Specified[3] |
| Metformin | db/db mice | 0.05 g/kg | 8 weeks | ~11.5% (untreated) | ~8.5% | ~-3.0%[4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and replication of the findings.
This compound In Vivo Efficacy Study in ob/ob Mice
-
Animal Model: Genetically obese and diabetic ob/ob mice.
-
Dosing: The specific dose and administration details have not been made publicly available in the reviewed literature. The treatment was administered for 14 days.
-
Efficacy Endpoint: The primary endpoint was the effect on post-prandial blood glucose levels.
-
Blood Glucose Measurement: Details of the blood glucose measurement protocol are not specified in the available literature.
Metformin In Vivo Efficacy Study in db/db Mice
-
Animal Model: Genetically diabetic db/db mice.
-
Dosing: Metformin was administered orally via gavage at a dose of 150 mg/kg/day for 10 days[1]. In another study, a dose of 500 mg/kg was given twice daily for 3 days.
-
Efficacy Endpoints: The primary endpoints were fasting blood glucose levels and, in some studies, HbA1c levels.
-
Blood Glucose Measurement: Fasting blood glucose was measured at baseline and at specified time points during the study. Blood samples were collected from the tail vein, and glucose levels were determined using a glucometer.
-
HbA1c Measurement: HbA1c levels were measured at the end of the study period using appropriate analytical methods.
Oral Glucose Tolerance Test (OGTT) Protocol with Metformin
-
Animal Fasting: Mice are fasted overnight prior to the test.
-
Drug Administration: Metformin or vehicle is administered via oral gavage.
-
Glucose Challenge: A bolus of glucose (typically 2 g/kg body weight) is administered orally 30 minutes after drug administration.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and metformin are depicted in the following signaling pathway diagrams.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of anti-diabetic compounds in a diabetic mouse model is outlined below.
Discussion
Based on the available preclinical data, both this compound and metformin demonstrate efficacy in improving glycemic control in rodent models of type 2 diabetes. Metformin has shown a robust dose-dependent reduction in both fasting blood glucose and HbA1c levels in db/db mice. The glucose-lowering effect of metformin is well-documented and is attributed to its multifactorial mechanism of action, primarily the inhibition of hepatic gluconeogenesis.
This compound, as a glucokinase activator, represents a different therapeutic approach. While specific quantitative data on its glucose-lowering capacity and effect on HbA1c in ob/ob mice is limited in the public domain, its mechanism of action suggests a direct enhancement of glucose sensing and metabolism in the liver and pancreas. The reported lowering of post-prandial glucose in ob/ob mice indicates its potential as an anti-hyperglycemic agent.
A direct comparative study is necessary to definitively determine the relative efficacy of this compound and metformin. Future studies should focus on a head-to-head comparison in the same diabetic animal model, evaluating a range of doses and key endpoints including fasting and post-prandial glucose, HbA1c, and insulin sensitivity.
Conclusion
Both this compound and metformin show promise as treatments for type 2 diabetes, acting through distinct mechanisms. Metformin's extensive clinical use and well-characterized in vivo efficacy in animal models provide a strong benchmark. This compound, with its novel mechanism of action, warrants further investigation to fully elucidate its therapeutic potential and to establish its efficacy profile relative to existing therapies like metformin. The data and protocols presented in this guide offer a foundation for researchers to design and interpret future comparative studies.
References
- 1. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. drc.bmj.com [drc.bmj.com]
- 3. A comprehensive review on glucokinase activators: Promising agents for the treatment of Type 2 diabetes | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
Validating the Specificity of AR453588 for Glucokinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucokinase activator AR453588 with other relevant alternatives, focusing on its specificity and performance based on available experimental data. The information is intended to assist researchers in evaluating its potential for therapeutic applications.
Executive Summary
Comparative Analysis of Glucokinase Activators
To provide a comprehensive overview, the following table summarizes the key characteristics of this compound in comparison to Dorzagliatin and MK-0941.
| Feature | This compound | Dorzagliatin (HMS5552) | MK-0941 |
| Target | Glucokinase (Hexokinase IV) | Glucokinase (Hexokinase IV) | Glucokinase (Hexokinase IV) |
| EC50 for Glucokinase | 42 nM[1][2] | Dual-acting activator[2] | 65 nM (at 10 mM glucose), 240 nM (at 2.5 mM glucose) |
| Selectivity over other Hexokinases (I, II, III) | Data Not Available | Data Not Available | ~100-fold |
| Mechanism of Action | Allosteric activator | Allosteric activator, improves glucose sensitivity | Allosteric activator |
| Reported In Vivo Efficacy | Lowers post-prandial glucose in mice | Improves glycemic control in type 2 diabetes | Improved glycemic control, but efficacy was not sustained |
| Known Off-Target Effects/Safety Profile | Data Not Available | Associated with increased risk of hyperlipidemia and hyperuricemia | Increased incidence of hypoglycemia and elevations in triglycerides |
Validating Specificity: Experimental Protocols
The specificity of a glucokinase activator is paramount to minimize off-target effects, particularly on other hexokinase isoforms that play vital roles in glucose metabolism in various tissues. The following is a detailed protocol for a coupled enzymatic assay to determine the activity and specificity of a glucokinase activator like this compound.
Coupled Enzymatic Assay for Glucokinase Activity
This assay measures the production of glucose-6-phosphate (G6P) by glucokinase, which is then used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Recombinant human hexokinase I, II, and III
-
This compound and other test compounds
-
D-glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a Tris-HCl buffer (pH 8.0), prepare a reagent mix containing 13.3 mM MgCl2, 0.67 M Glucose, 16.5 mM ATP, and 6.8 mM NADP+.
-
Prepare Enzyme Solutions: Prepare separate solutions of glucokinase and each hexokinase isoform in the Tris-HCl buffer. The final concentration of the enzyme should be optimized to ensure a linear reaction rate.
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound and other comparator compounds in the appropriate solvent (e.g., DMSO).
-
Assay Setup: To each well of a 96-well plate, add the reagent mix, the G6PDH enzyme solution, and the test compound at various concentrations.
-
Initiate Reaction: Add the specific enzyme solution (glucokinase or a hexokinase isoform) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 30°C and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Plot the V₀ against the concentration of the test compound to determine the EC50 (for activators) or IC50 (for inhibitors).
-
To determine selectivity, compare the EC50 or IC50 values for glucokinase with those for the other hexokinase isoforms. A significantly higher EC50 or IC50 for the other hexokinases indicates specificity for glucokinase.
-
Visualizing Key Processes
To better understand the workflows and pathways discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of Glucokinase Activation
Caption: Glucokinase activation by this compound in pancreas and liver.
Experimental Workflow for Specificity Validation
Caption: A logical workflow for assessing the specificity of a glucokinase activator.
Conclusion
This compound is a potent glucokinase activator with demonstrated in vivo efficacy in animal models. While its high potency is promising, a comprehensive understanding of its specificity is crucial for its development as a therapeutic agent. The lack of publicly available, direct comparative data on its activity against other hexokinase isoforms highlights a key area for further investigation. The experimental protocols and comparative framework provided in this guide offer a robust approach for researchers to validate the specificity of this compound and other novel glucokinase activators, thereby facilitating the development of safer and more effective treatments for type 2 diabetes.
References
A Preclinical Head-to-Head: Evaluating the Glucokinase Activators AR453588 and Piragliatin in Models of Type 2 Diabetes
For researchers and drug development professionals, this guide provides a comparative analysis of the preclinical data for two glucokinase activators (GKAs), AR453588 and piragliatin. By activating the enzyme glucokinase, a key regulator of glucose homeostasis, these compounds aim to provide a novel therapeutic approach for type 2 diabetes. This document synthesizes available in vitro and in vivo data, details common experimental protocols, and visualizes the underlying mechanism of action and experimental workflows.
Mechanism of Action: Targeting the Body's Glucose Sensor
Both this compound and piragliatin are small molecule allosteric activators of glucokinase (GK).[1] GK is predominantly expressed in pancreatic β-cells and liver hepatocytes and plays a crucial role in glucose metabolism. In pancreatic β-cells, GK acts as a glucose sensor, triggering insulin secretion in response to rising blood glucose levels. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen synthesis, thereby promoting glucose uptake and reducing hepatic glucose output.[1][2] By enhancing the activity of GK, these activators aim to improve glycemic control through a dual mechanism of action. Piragliatin has been specifically described as a mixed-type GKA, meaning it both increases the maximal velocity (Vmax) of the enzyme and its affinity for glucose.
dot
Caption: Mechanism of action for glucokinase activators in pancreas and liver.
In Vitro Potency and Pharmacokinetics
A direct in vitro potency comparison reveals that this compound demonstrates a lower EC50 value, suggesting higher potency in enzymatic assays. Pharmacokinetic profiles in mice indicate that this compound is orally bioavailable. While comprehensive preclinical pharmacokinetic data for piragliatin in rodents is less explicitly detailed in the provided search results, it has been studied in various animal models, including mice and rats.
| Parameter | This compound | Piragliatin | Reference |
| In Vitro Potency | |||
| EC50 | 42 nM | Not explicitly stated in preclinical context | [3][4] |
| Pharmacokinetics (Mouse) | |||
| Route of Administration | Oral (p.o.) | Not explicitly stated | |
| Tmax | 1.0 h (10 mg/kg) | Not available | |
| Cmax | 1.67 µg/mL (10 mg/kg) | Not available | |
| AUCinf | 4.65 h*µg/mL (10 mg/kg) | Not available | |
| Oral Bioavailability (F) | 60.3% (10 mg/kg) | Not available |
Preclinical Efficacy in Rodent Models of Diabetes and Obesity
Both this compound and piragliatin have been evaluated in various rodent models that recapitulate key aspects of type 2 diabetes, such as hyperglycemia and insulin resistance. While direct head-to-head studies are not publicly available, the individual study results demonstrate the glucose-lowering capabilities of both compounds.
| Preclinical Model | Compound | Dosing | Key Findings | Reference |
| C57BL/6J Mice (Normal) | This compound | 3-30 mg/kg (p.o.) | Lowered post-prandial glucose. | |
| ob/ob Mice (Obese, Diabetic) | This compound | 3-30 mg/kg (p.o., once-daily for 14 days) | Showed anti-hyperglycemic activity, lowered fasted blood glucose, and reduced the AUC in an oral glucose tolerance test. | |
| Zucker Diabetic Fatty Rats | Piragliatin | Not specified | Preclinical studies confirmed activity in this model. | |
| db/db Mice (Diabetic) | Piragliatin | Not specified | Preclinical studies confirmed activity in this model. | |
| ob/ob Mice (Obese, Diabetic) | Piragliatin | Not specified | Preclinical studies confirmed activity in this model. |
Experimental Protocols
The evaluation of glucokinase activators in preclinical models typically involves a series of in vitro and in vivo experiments to characterize their potency, mechanism of action, pharmacokinetics, and efficacy.
Glucokinase Activity Assay
Objective: To determine the in vitro potency of a compound in activating the glucokinase enzyme.
Methodology: A common method is a coupled enzymatic assay. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH). G6PDH uses G6P and NADP+ to produce 6-phosphogluconolactone and NADPH. The rate of NADPH formation is monitored spectrophotometrically or fluorometrically, which is proportional to the glucokinase activity.
Typical Reaction Mixture:
-
Buffer (e.g., Tris-HCl)
-
Magnesium Chloride (MgCl2)
-
ATP
-
Glucose
-
NADP+
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Glucokinase enzyme
-
Test compound (e.g., this compound or piragliatin) at various concentrations.
The reaction is initiated by the addition of one of the key components (e.g., ATP or glucokinase) and the change in absorbance or fluorescence is measured over time to determine the reaction rate.
dot
Caption: Workflow for a coupled glucokinase activity assay.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of a compound on glucose disposal after an oral glucose challenge.
Methodology:
-
Animal Model: Typically, mouse models of diabetes and/or obesity are used, such as the C57BL/6J on a high-fat diet or the genetically obese ob/ob mouse.
-
Fasting: Mice are fasted overnight (typically 6-8 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting glucose levels.
-
Compound Administration: The test compound (e.g., this compound or piragliatin) or vehicle is administered orally (p.o.) or via another relevant route.
-
Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), a bolus of glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated and compared between the compound-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
dot
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT) in mice.
Conclusion
Both this compound and piragliatin have demonstrated promising preclinical activity as glucokinase activators. This compound exhibits high in vitro potency and oral bioavailability in mice. While direct comparative efficacy data is limited, both compounds have shown the ability to lower blood glucose in relevant animal models of type 2 diabetes. The choice between these or other GKAs for further development would likely depend on a more comprehensive comparison of their long-term efficacy, safety profiles (including the risk of hypoglycemia and effects on lipid profiles), and detailed pharmacokinetic and pharmacodynamic modeling. The experimental protocols outlined provide a standard framework for the continued evaluation of this class of therapeutic agents.
References
- 1. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]
- 2. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Estimating Hepatic Glucokinase Activity Using a Simple Model of Lactate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of AR453588 Effects: A Comparative Guide for Researchers
A comprehensive analysis of the glucokinase activator AR453588, its mechanism of action, and a guide to assessing its reproducibility in various cell lines.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator. Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. By allosterically activating GK, this compound enhances the enzyme's affinity for glucose, leading to increased insulin secretion from pancreatic β-cells and enhanced glucose uptake and glycogen synthesis in the liver. This dual mechanism of action makes glucokinase activators like this compound promising therapeutic agents for type 2 diabetes. The reported EC50 for this compound is 42 nM.
Comparative Analysis of Glucokinase Activator Effects in INS-1 Pancreatic β-Cells
To illustrate the potential for cell line-specific effects of glucokinase activators, we present data from a study investigating the impact of two other GK activators, YH-GKA and PSN-GK1, on the proliferation of the rat insulinoma cell line, INS-1.
| Compound | Concentration | Glucose Concentration | Fold Increase in Cell Number (vs. Control) | Reference |
| YH-GKA | 10 µM | 3 mM | ~2.5 | [1] |
| YH-GKA | 10 µM | 15 mM | ~4.0 | [1] |
| PSN-GK1 | 10 µM | 3 mM | ~2.0 | [1] |
| PSN-GK1 | 10 µM | 15 mM | ~3.5 | [1] |
Note: This data is provided as a reference to demonstrate the type of comparative analysis that is needed for this compound. The results for YH-GKA and PSN-GK1 in INS-1 cells suggest that the proliferative effects of glucokinase activators can be glucose-dependent. It is crucial to conduct similar studies with this compound in a panel of relevant cell lines to determine its specific activity and reproducibility.
Signaling Pathway of Glucokinase Activators
Glucokinase activators like this compound exert their effects by modulating the insulin signaling pathway. The following diagram illustrates the key steps involved.
Experimental Workflow for Assessing Reproducibility
To ensure the reliability and reproducibility of experimental findings with this compound, a structured workflow is recommended.
Detailed Experimental Protocols
To facilitate the generation of comparative data for this compound, detailed protocols for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of different cell lines.
Materials:
-
Cell lines of interest (e.g., HepG2, INS-1, MIN6)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-Akt (Ser473)
Objective: To assess the activation of the PI3K/Akt signaling pathway by this compound by measuring the phosphorylation of Akt at Serine 473.
Materials:
-
Cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
Glucose Uptake Assay
Objective: To measure the effect of this compound on glucose transport into cells.
Materials:
-
Cell lines of interest
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a non-radioactive glucose uptake assay kit
-
This compound
-
Phloretin (a glucose transport inhibitor)
-
Scintillation counter (for radioactive assay) or plate reader (for non-radioactive assay)
Protocol (using a non-radioactive kit as an example):
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with this compound or vehicle control in KRH buffer for a specified time.
-
Add 2-deoxyglucose to the wells and incubate for 10-20 minutes.
-
Stop the reaction and lyse the cells according to the kit manufacturer's instructions.
-
Measure the amount of 2-deoxyglucose-6-phosphate that has accumulated in the cells using the provided detection reagents and a plate reader.
-
Include a negative control with a glucose transport inhibitor like phloretin to determine the background signal.
Conclusion
While this compound holds promise as a glucokinase activator, a thorough understanding of its effects across different cell types is essential for its development and application. The lack of publicly available, direct comparative studies on this compound necessitates a proactive approach from the research community. By utilizing the provided experimental framework and protocols, researchers can systematically evaluate the reproducibility and cell line-specific effects of this compound. This will not only contribute to a more comprehensive understanding of this compound but also ensure the robustness and reliability of future research in the field of diabetes and metabolic diseases.
References
A Comparative Guide to Glucokinase Activators: AR453588 vs. The Industry Standard, Dorzagliatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK) activators (GKAs) represent a promising class of therapeutic agents for the treatment of type 2 diabetes mellitus (T2DM). By allosterically activating the GK enzyme, these molecules enhance glucose sensing in pancreatic β-cells and promote glucose uptake and glycogen synthesis in the liver. This dual mechanism of action leads to improved glycemic control. This guide provides a comparative overview of a novel GKA, AR453588, against the first-in-class approved GKA, Dorzagliatin, which serves as the industry benchmark. The information presented herein is a synthesis of available preclinical and clinical data.
Mechanism of Action: Glucokinase Activation
Both this compound and Dorzagliatin are small molecule allosteric activators of glucokinase. They bind to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity. This leads to increased glucose-6-phosphate production, which in pancreatic β-cells, triggers insulin secretion, and in hepatocytes, stimulates glycogen synthesis and glycolysis.
Independent Validation of AR453588: A Comparative Analysis with Alternative Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published preclinical data for AR453588, a potent glucokinase activator, with other publicly documented alternatives. Due to the absence of direct independent validation studies for this compound, this guide focuses on a comparative analysis against two well-characterized glucokinase activators, Dorzagliatin and TTP399, to offer a comprehensive performance evaluation based on available scientific literature.
Quantitative Data Comparison
The following table summarizes key preclinical data for this compound and its alternatives. This allows for a direct comparison of their potency and pharmacokinetic profiles.
| Parameter | This compound | Dorzagliatin | TTP399 |
| In Vitro Potency | |||
| EC50 | 42 nM[1] | ~60 nM | Not explicitly stated in the provided results |
| Pharmacokinetics (Mouse) | |||
| Tmax (p.o.) | 1.0 h (10 mg/kg)[1] | Not available in search results | Not available in search results |
| Cmax (p.o.) | 1.67 µg/mL (10 mg/kg)[1] | Not available in search results | Not available in search results |
| AUCinf (p.o.) | 4.65 h·µg/mL (10 mg/kg)[1] | Not available in search results | Not available in search results |
| Bioavailability (F) | 60.3% (10 mg/kg)[1] | Not available in search results | Not available in search results |
| Pharmacokinetics (Rat) | |||
| CL (i.v.) | 21.6 mL/min/kg (1 mg/kg) | Not available in search results | Not available in search results |
| Vss (i.v.) | 0.746 L/kg (1 mg/kg) | Not available in search results | Not available in search results |
| t1/2 (i.v.) | 1.28 h (1 mg/kg) | Not available in search results | Not available in search results |
Signaling Pathway of Glucokinase Activation
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes. Its activation by small molecules like this compound leads to increased glucose metabolism, resulting in enhanced insulin secretion and reduced hepatic glucose output.
Caption: Glucokinase activation by this compound enhances glucose metabolism in pancreatic β-cells and hepatocytes.
Experimental Protocols
While specific independent validation protocols for this compound are not available, the following are generalized methodologies for key experiments cited in the evaluation of glucokinase activators.
In Vitro Glucokinase Activation Assay:
-
Enzyme and Substrates: Recombinant human glucokinase is used. The reaction mixture contains ATP, glucose, and a coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP+) to monitor the reaction progress.
-
Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the glucokinase enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of glucose.
-
Detection: The rate of NADPH formation, which is proportional to the glucokinase activity, is measured spectrophotometrically at 340 nm.
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal activation, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Pharmacokinetic Studies in Rodents:
-
Animal Models: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Compound Administration: For oral administration (p.o.), the compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage. For intravenous administration (i.v.), the compound is dissolved in a suitable solvent and administered via the tail vein.
-
Blood Sampling: Blood samples are collected at various time points post-dosing from the tail vein or via cardiac puncture.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is determined using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as Tmax, Cmax, AUC, bioavailability (F), clearance (CL), volume of distribution (Vss), and half-life (t1/2).
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a novel glucokinase activator.
Caption: A streamlined workflow for the preclinical discovery and evaluation of a glucokinase activator.
References
Safety Operating Guide
Personal protective equipment for handling AR453588
Essential Safety and Handling Guide for AR453588
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent glucokinase activator. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles[1]. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound[1]. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills[1]. |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to avoid inhalation of dust particles[1]. |
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution
This protocol details the steps for preparing a stock solution of this compound for in vitro or in vivo experiments. All procedures should be conducted within a certified chemical fume hood.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared tube. Handle the powder exclusively within a chemical fume hood to prevent inhalation.
-
Solvent Addition: Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of this compound powder.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.
Handling and Storage:
-
Engineering Controls: Always handle this compound in an area with adequate ventilation, such as a chemical fume hood. An accessible safety shower and eye wash station must be available.
-
Safe Handling Practices: Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area. The powdered form should be stored at -20°C.
Disposal Plan:
-
Waste Disposal: Dispose of this compound and its container at an approved waste disposal facility. Do not allow the product to enter drains, water courses, or the soil.
-
Spill Management: In case of a spill, collect the spillage to prevent environmental contamination. Clean the affected area promptly and safely.
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse the affected skin thoroughly with water. Remove contaminated clothing and seek medical advice. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician for guidance. |
Visualized Workflows and Relationships
To further clarify the operational and safety procedures, the following diagrams illustrate the experimental workflow and the hierarchy of safety controls.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
